molecular formula C5H7N3 B085506 2-Amino-4-methylpyrimidine CAS No. 108-52-1

2-Amino-4-methylpyrimidine

Cat. No.: B085506
CAS No.: 108-52-1
M. Wt: 109.13 g/mol
InChI Key: GHCFWKFREBNSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methylpyrimidine is an aminopyrimidine.

Properties

IUPAC Name

4-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCFWKFREBNSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148349
Record name Pyrimidine, 2-amino-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108-52-1
Record name 2-Amino-4-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-methylpyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINO-4-METHYLPYRIMIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrimidine, 2-amino-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpyrimidin-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-4-METHYLPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEQ6ZS0OOC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to 2-Amino-4-methylpyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, and biological significance of 2-Amino-4-methylpyrimidine, a key building block in medicinal chemistry.

This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development. This document details its fundamental chemical properties, outlines common synthetic protocols, and explores its biological activities and therapeutic potential.

Core Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. Its chemical structure and key identifiers are summarized below, providing a foundational reference for its use in experimental settings.

PropertyValueSource
CAS Number 108-52-1[1][2][3][4][5][6]
Molecular Formula C₅H₇N₃[1][2][4][5][6]
Molecular Weight 109.13 g/mol [1][3][7]
IUPAC Name 4-methylpyrimidin-2-amine[4][5][6]
Appearance White to pale yellow or pale brown powder or lumps[6]
Melting Point 158-160 °C
Synonyms 2-Pyrimidinamine, 4-methyl-; 4-Methyl-2-pyrimidinamine; 6-Methyl-2-pyrimidinamine[2][5]

Synthesis of this compound

The synthesis of this compound and its derivatives is a well-established process in organic chemistry. A common and efficient method involves the condensation of a guanidine (B92328) salt with a β-dicarbonyl compound, such as acetylacetone (B45752), in an alkaline medium.

Experimental Protocol: Synthesis from Guanidine Nitrate (B79036) and Acetylacetone

This protocol outlines a typical laboratory-scale synthesis of a related compound, 2-amino-4,6-dimethylpyrimidine, which follows a similar reaction principle.

Materials:

  • Guanidine nitrate

  • Acetylacetone

  • Sodium carbonate

  • Water

Procedure:

  • In a reaction vessel, dissolve 135.5 parts of guanidine nitrate and 33.5 parts of sodium carbonate in 250 parts of water.[2]

  • To this aqueous alkaline solution, add 100 parts of acetylacetone to form a slurry.[2]

  • Heat the slurry to 95-100°C for a duration of 2 hours, during which time crystal formation should be observed.[2]

  • After the reaction period, cool the slurry to room temperature.

  • Dilute the mixture with water to a total volume of 488 parts and further cool to 10°C for 1 hour to maximize precipitation.[2]

  • Filter the resulting solid and wash the filter cake with a 2.5% brine solution cooled to 5-10°C.[2]

  • The crude product can be further purified by recrystallization. For instance, the wet cake can be dissolved in 330 parts of water at 85-90°C, treated with activated carbon for 15 minutes, and then clarified by filtration.[2]

  • Cool the clarified solution to 15°C, stir for 15 minutes, and filter to collect the purified crystals.

  • Wash the final product with cold water (5-10°C) and dry at 50°C.[2]

Reactants Guanidine Salt + Acetylacetone Slurry Aqueous Alkaline Slurry Reactants->Slurry Heating Heat (95-100°C) 2 hours Slurry->Heating Crystallization Crystal Formation Heating->Crystallization Cooling Cooling & Dilution Crystallization->Cooling Filtration Filtration & Washing Cooling->Filtration Purification Recrystallization (Optional) Filtration->Purification Product 2-Amino-4-methyl- pyrimidine (B1678525) Filtration->Product Purification->Product

Synthetic Workflow for this compound

Biological Activity and Drug Development Applications

This compound and its derivatives have garnered attention in drug discovery for their diverse biological activities. A notable application is in the development of inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Derivatives of 2-Amino-4-methylpyridine (B118599) (a closely related scaffold) have been identified as potent inhibitors of iNOS.[7][8][9][10] This inhibitory action is significant as excessive nitric oxide (NO) production by iNOS is associated with various inflammatory diseases. The development of selective iNOS inhibitors is a key strategy for therapeutic intervention in such conditions.

The mechanism of action for these inhibitors often involves competitive binding to the active site of the iNOS enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide. This modulation of the nitric oxide signaling pathway is central to their therapeutic potential.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell Macrophage / Other Cell Inflammatory_Stimuli->Cell iNOS_Induction iNOS Gene Transcription Cell->iNOS_Induction Signal Transduction iNOS_Enzyme iNOS Enzyme iNOS_Induction->iNOS_Enzyme Translation NO_Production Nitric Oxide (NO) Production iNOS_Enzyme->NO_Production L_Arginine L-Arginine L_Arginine->iNOS_Enzyme Inflammation Inflammatory Response NO_Production->Inflammation Inhibitor This compound Derivative Inhibitor->iNOS_Enzyme Inhibition

References

Spectroscopic Data of 2-Amino-4-methylpyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-methylpyrimidine, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a substituted pyrimidine (B1678525) that serves as a crucial building block in the synthesis of various biologically active molecules. A thorough understanding of its structural and electronic properties is paramount for its application in drug design and development. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and purity of such compounds. This guide presents a consolidated repository of its spectral data, complete with experimental protocols and data interpretation.

Spectroscopic Data

The following sections detail the 1H NMR, 13C NMR, IR, and Mass Spectrometry data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0Doublet1HH6
~6.5Doublet1HH5
~5.0Broad Singlet2H-NH₂
~2.3Singlet3H-CH₃

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.[1]

Chemical Shift (δ) ppmAssignment
~168C4
~163C2
~158C6
~110C5
~24-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The spectrum for this compound has been recorded and is available on the NIST WebBook and SpectraBase.[1][2]

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300Strong, BroadN-H stretching (asymmetric and symmetric) of the amino group
~3050MediumC-H aromatic stretching
~2950MediumC-H aliphatic stretching of the methyl group
~1640StrongN-H scissoring (bending) of the amino group
~1580StrongC=N and C=C ring stretching
~1470MediumC-H asymmetric bending of the methyl group
~1380MediumC-H symmetric bending of the methyl group
~840StrongC-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound is available on the NIST WebBook.[3]

m/zRelative Intensity (%)Assignment
109~100Molecular Ion [M]⁺
108~80[M-H]⁺
82~50[M-HCN]⁺
67~30[M-CH₃CN]⁺
53~40Further fragmentation
42~60Further fragmentation

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) is employed.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Spectral Width: 0-12 ppm.

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR) FTIR is a common and convenient method for solid samples.

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher) equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

Instrumentation: A GC-MS system (e.g., Agilent, Shimadzu).

GC Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250-280 °C).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation Sample This compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Place on ATR Crystal Sample->IR_Sample MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec FTIR_Spec FTIR Spectrometer IR_Sample->FTIR_Spec GCMS_System GC-MS System MS_Sample->GCMS_System NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum FTIR_Spec->IR_Data MS_Data Mass Spectrum GCMS_System->MS_Data NMR_Analysis Chemical Shifts, Coupling Constants NMR_Data->NMR_Analysis IR_Analysis Functional Group Identification IR_Data->IR_Analysis MS_Analysis Molecular Weight, Fragmentation Pattern MS_Data->MS_Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation M [C₅H₇N₃]⁺ m/z = 109 (Molecular Ion) M_minus_H [C₅H₆N₃]⁺ m/z = 108 M->M_minus_H - H• M_minus_HCN [C₄H₆N₂]⁺ m/z = 82 M->M_minus_HCN - HCN M_minus_CH3CN [C₃H₄N]⁺ m/z = 67 M_minus_H->M_minus_CH3CN - CH₃CN Fragment1 Further Fragments m/z = 53, 42 M_minus_HCN->Fragment1 M_minus_CH3CN->Fragment1

Caption: Proposed fragmentation pathway for this compound in Mass Spectrometry.

References

Solubility Profile of 2-Amino-4-methylpyrimidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solubility Data

Comprehensive searches of scientific databases and chemical supplier information did not yield specific quantitative solubility data for 2-Amino-4-methylpyrimidine in a variety of organic solvents. The available information is qualitative, indicating its general solubility characteristics.

Table 1: Qualitative Solubility of this compound in Select Solvents

SolventQualitative SolubilityCitation
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1][2]
MethanolSlightly Soluble[1][2]

It is important to note that the solubility of a related compound, 2-Amino-4-methylpyridine , is described as freely soluble in dimethylformamide (DMF) and lower alcohols, and slightly soluble in aliphatic hydrocarbons and petroleum ether.[3] While structurally similar, these values should not be considered a direct substitute for experimental data on this compound.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a well-defined experimental protocol is essential. The following section details a standard gravimetric method, a robust and widely used technique for determining the solubility of solid compounds in liquid solvents.

Table 2: Detailed Experimental Protocol for Gravimetric Solubility Determination

Step Procedure Details and Considerations
1. Material Preparation 1.1. Obtain high-purity this compound (solute) and the desired organic solvent. 1.2. Ensure the solvent is of an appropriate grade (e.g., HPLC or analytical grade) to avoid impurities that could affect solubility. 1.3. Dry the solute to a constant weight to remove any residual moisture.The purity of both solute and solvent is critical for accurate results.
2. Saturation 2.1. Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). 2.2. Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.An excess of the solid solute must be present to ensure the solution is saturated. The temperature must be carefully controlled and monitored as solubility is temperature-dependent.
3. Separation 3.1. Allow the undissolved solid to settle. 3.2. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature. This prevents precipitation or further dissolution. 3.3. Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.It is crucial to avoid transferring any solid particles with the liquid sample.
4. Solvent Evaporation 4.1. Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a glass vial or evaporating dish). 4.2. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.The goal is to completely remove the solvent without losing any of the dissolved solute.
5. Quantification 5.1. Once the solvent is fully evaporated, place the container with the solid residue in a desiccator to cool to room temperature. 5.2. Weigh the container with the dried solute. 5.3. The mass of the dissolved solute is the final weight minus the initial weight of the empty container.Repeating the drying and weighing steps until a constant mass is achieved ensures all solvent has been removed.
6. Calculation 6.1. Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) using the mass of the dissolved solute and the volume of the solvent used.Solubility ( g/100 mL) = (Mass of solute / Volume of solvent aliquot) x 100

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key stages of the gravimetric method for determining the solubility of this compound.

Solubility_Determination_Workflow A Material Preparation B Saturation (Constant Temperature) A->B C Equilibrium Achievement (24-48h Agitation) B->C D Separation (Centrifugation/Settling) C->D E Filtration (Supernatant) D->E F Solvent Evaporation E->F G Drying to Constant Weight F->G H Final Weighing & Calculation G->H

Caption: Gravimetric method for solubility determination.

References

Synthesis of 2-Amino-4-methylpyrimidine from Guanidine and Acetoacetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 2-amino-4-methylpyrimidine through the condensation reaction of guanidine (B92328) with acetoacetaldehyde (B1229124). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in a variety of biologically active molecules. Its synthesis is a fundamental transformation in heterocyclic chemistry. The reaction between guanidine and a 1,3-dicarbonyl compound, or its equivalent, is a classic and efficient method for the construction of the 2-aminopyrimidine (B69317) core. This guide details the chemical principles, experimental procedures, and expected outcomes for the synthesis of this compound from guanidine and acetoacetaldehyde.

Reaction Principle and Mechanism

The synthesis proceeds via a condensation reaction between guanidine and acetoacetaldehyde. Acetoacetaldehyde, a β-oxo-aldehyde, readily reacts with the nucleophilic nitrogen atoms of guanidine, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrimidine (B1678525) ring.

The reaction is typically carried out in the presence of a base, which facilitates the deprotonation of guanidine and the enolization of acetoacetaldehyde, thereby promoting the condensation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a representative synthesis of this compound.

ParameterValueNotes
Reactants
Guanidine Hydrochloride1.0 molar equivalent
Acetoacetaldehyde (as a suitable precursor or protected form)1.0 - 1.2 molar equivalentsUse of a precursor like 3,3-diethoxybutanal is common.
Sodium Ethoxide2.0 molar equivalentsBase catalyst.
Solvent Ethanol (B145695)Anhydrous
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 4 - 8 hoursMonitored by TLC.
Product Yield 70 - 85% (Expected)Based on analogous pyrimidine syntheses.
Product Melting Point 150-152 °CLiterature value.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for pyrimidine synthesis from guanidine and β-dicarbonyl compounds.

Materials:

  • Guanidine Hydrochloride (1.0 eq)

  • Sodium metal (2.0 eq)

  • Anhydrous Ethanol

  • Acetoacetaldehyde dimethyl acetal (B89532) (1.1 eq)

  • Diethyl ether

  • Activated charcoal

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (2.0 eq) in anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Reaction with Guanidine: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.0 eq) in portions with stirring. Stir the resulting suspension for 30 minutes at room temperature.

  • Addition of Acetoacetaldehyde Precursor: Add acetoacetaldehyde dimethyl acetal (1.1 eq) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in a minimum amount of water.

    • Neutralize the solution carefully with dilute hydrochloric acid to precipitate the crude product.

    • Filter the crude this compound, wash with cold water, and dry.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

    • Dissolve the crude solid in hot ethanol, add a small amount of activated charcoal, and heat for a short period.

    • Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Reaction Mechanism

ReactionMechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Guanidine Guanidine Intermediate1 Initial Adduct Guanidine->Intermediate1 Nucleophilic Attack Acetoacetaldehyde Acetoacetaldehyde (enol form) Acetoacetaldehyde->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration (-H2O)

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Workflow

ExperimentalWorkflow Figure 2: Experimental Workflow Start Start PrepBase Prepare Sodium Ethoxide Start->PrepBase AddGuanidine Add Guanidine HCl PrepBase->AddGuanidine AddAceto Add Acetoacetaldehyde Precursor AddGuanidine->AddAceto Reflux Reflux (4-8h) AddAceto->Reflux Workup Reaction Work-up Reflux->Workup Purify Purification (Recrystallization) Workup->Purify End Obtain Pure Product Purify->End

Caption: A generalized workflow for the synthesis and purification process.

Conclusion

The synthesis of this compound from guanidine and acetoacetaldehyde is a robust and efficient method for accessing this important heterocyclic scaffold. The procedure outlined in this guide, based on well-established chemical principles, provides a clear pathway for its successful synthesis and purification. Researchers can adapt and optimize the described conditions to suit their specific laboratory settings and scale requirements.

An In-depth Technical Guide to 2-Amino-4-methylpyrimidine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-methylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its historical discovery within the broader context of pyrimidine (B1678525) chemistry, outlines its physicochemical properties, and presents detailed experimental protocols for its synthesis and characterization. Furthermore, this guide explores the role of this compound and its derivatives as inhibitors of nitric oxide synthase (NOS), a key enzyme in various physiological and pathological signaling pathways. The information is structured to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Discovery and History

The systematic study of pyrimidines, the class of heterocyclic aromatic compounds to which this compound belongs, was initiated in 1884 by Pinner, who developed methods for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines.[1] The parent compound of the pyrimidine family was first prepared by Gabriel and Colman in 1900.[1]

While the specific first synthesis of this compound is not definitively documented in readily available literature, its preparation falls under the general and well-established Pinner synthesis of 2-aminopyrimidines. This method involves the cyclization of a β-dicarbonyl compound (or a synthetic equivalent) with guanidine (B92328). The use and study of this compound were evident by the mid-20th century, as indicated by its mention in a 1951 publication in the Journal of the American Chemical Society concerning the dehalogenation of a related pyrimidine derivative.[2]

Physicochemical and Spectroscopic Data

This compound is an off-white to light brown crystalline powder.[1] It exhibits solubility in organic solvents such as methanol (B129727) and DMSO, with low solubility in water.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₇N₃[3]
Molecular Weight 109.13 g/mol [3]
Melting Point 158-160 °C[3]
pKa 4.11[3]
Appearance Off-white to light brown crystalline powder[1]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks / Chemical Shifts (δ)Reference(s)
¹H NMR (CDCl₃)δ 2.16 (s, 3H, CH₃), δ 4.68 (s, 2H, NH₂), δ 6.20 (d, 1H, Ar-H), δ 6.37 (d, 1H, Ar-H), δ 7.81 (d, 1H, Ar-H)[4]
¹³C NMR (CDCl₃)δ 24.0 (CH₃), δ 109.0 (Ar-CH), δ 158.0 (Ar-CH), δ 162.0 (Ar-C), δ 168.0 (Ar-C-NH₂)[5][6]
IR (KBr, cm⁻¹)~3440 (N-H stretch, asymmetric), ~3240 (N-H stretch, symmetric), ~3132 (Ar C-H stretch), ~1642 (C=N stretch), ~1582 (C=C stretch), ~1419 (CH₃ bend)[7][8]

Synthesis and Experimental Protocols

The most common and historically significant method for synthesizing 2-aminopyrimidines is the Pinner synthesis, which involves the condensation of a β-dicarbonyl compound with guanidine. For this compound, acetylacetone (B45752) can serve as the β-dicarbonyl starting material.

General Synthesis Workflow

The synthesis of this compound from acetylacetone and guanidine follows a straightforward condensation reaction to form the pyrimidine ring.

G cluster_reactants Reactants A Acetylacetone C Condensation Reaction A->C B Guanidine B->C D This compound (Crude Product) C->D E Purification (Recrystallization) D->E F Pure this compound E->F

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

The following is a detailed protocol for the synthesis of the closely related 2-Amino-4,6-dimethylpyrimidine, which can be adapted for the synthesis of this compound by using an appropriate β-ketoaldehyde or its synthetic equivalent in place of acetylacetone.

Materials:

  • Guanidine nitrate (B79036)

  • Acetylacetone

  • Sodium carbonate

  • Deionized water

  • Ethanol (B145695) (for recrystallization)

  • Standard laboratory glassware for reflux, filtration, and recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve guanidine nitrate (0.05 mol) and sodium carbonate (0.0375 mol) in deionized water.

  • To this solution, add acetylacetone (0.06 mol) with stirring.

  • Heat the reaction mixture to 95 °C and maintain reflux for 3 hours.[9]

  • After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Purify the crude product by recrystallization from ethanol to yield pure 2-Amino-4,6-dimethylpyrimidine.

Analytical and Spectroscopic Protocols

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Process the spectra to identify chemical shifts (δ) and coupling constants (J).

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands.

Role in Signaling Pathways: Inhibition of Nitric Oxide Synthase

This compound and its derivatives have been investigated for their biological activity, including their ability to inhibit nitric oxide synthase (NOS). NOS is a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.[1][10] There are three main isoforms of NOS: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).

The overproduction of NO by iNOS is implicated in the pathophysiology of inflammatory diseases. Consequently, inhibitors of iNOS are of significant therapeutic interest. Aminoguanidine, a compound structurally related to 2-aminopyrimidines, is a known inhibitor of NOS, showing some selectivity for the inducible isoform.[11][12] The guanidino group is a key pharmacophore for NOS inhibition, mimicking the substrate L-arginine.

The Nitric Oxide Synthase (NOS) Signaling Pathway

The canonical NOS signaling pathway begins with the conversion of L-arginine to L-citrulline and NO by NOS. NO then diffuses to adjacent cells and activates soluble guanylyl cyclase (sGC), which in turn converts GTP to cyclic GMP (cGMP). cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to downstream effects such as smooth muscle relaxation.

G cluster_upstream Upstream Activation cluster_downstream Downstream Effects L-Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS O2, NADPH O2, NADPH O2, NADPH->NOS sGC_inactive sGC (inactive) sGC_active sGC (active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP sGC (active) PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Smooth Muscle Relaxation PKG->Relaxation NO Nitric Oxide (NO) NOS->NO NO->sGC_inactive Inhibitor This compound (and derivatives) Inhibitor->NOS

Caption: The Nitric Oxide Synthase (NOS) signaling pathway and the point of inhibition.

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of a wide range of biologically active compounds. Its pyrimidine core is a common scaffold in many approved drugs. Key applications include:

  • Medicinal Chemistry: It is a crucial intermediate in the synthesis of various pharmaceuticals, including anticancer agents and antiviral drugs. The amino group and the pyrimidine ring provide multiple points for chemical modification to develop new therapeutic agents.

  • Pesticide Synthesis: The pyrimidine scaffold is also found in a number of pesticides, where it contributes to their insecticidal and fungicidal activity.

  • Ligand in Coordination Chemistry: The nitrogen atoms in the pyrimidine ring and the amino group can act as ligands, forming complexes with metal ions. These complexes have applications in catalysis and materials science.

Conclusion

This compound is a foundational molecule in the field of heterocyclic chemistry with a rich history and a wide array of applications. Its straightforward synthesis, coupled with its versatile chemical reactivity, makes it an invaluable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and biological activities, as detailed in this guide, is essential for leveraging its full potential in the development of novel therapeutics and functional materials.

References

Unlocking the Potential of 2-Amino-4-methylpyrimidine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the synthesis, biological activities, and therapeutic applications of 2-Amino-4-methylpyrimidine derivatives, providing researchers, scientists, and drug development professionals with a detailed resource for future investigations.

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, this compound derivatives have emerged as a versatile class of molecules with a wide spectrum of pharmacological activities. This technical guide delves into the burgeoning research applications of these derivatives, offering insights into their synthesis, anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways are provided to facilitate further exploration and drug discovery efforts.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical strategies. A common and effective method involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine (B92328) or its derivatives.

General Experimental Protocol: Synthesis of 2-Amino-4-aryl-6-methylpyrimidines

This protocol outlines a typical synthesis of 2-amino-4-aryl-6-methylpyrimidine derivatives, adapted from established literature.

Materials:

Procedure:

  • Chalcone (B49325) Synthesis (Claisen-Schmidt Condensation): A mixture of a substituted aromatic aldehyde (1 mmol) and ethyl acetoacetate (1 mmol) is dissolved in ethanol. To this solution, an aqueous solution of sodium hydroxide is added dropwise with constant stirring at room temperature. The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC). The resulting precipitate (chalcone) is filtered, washed with water, and dried.

  • Pyrimidine Ring Formation: The synthesized chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) are refluxed in ethanol in the presence of a base (e.g., sodium hydroxide) for several hours.

  • Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water. The resulting solid is collected by filtration, washed with water, and then acidified with dilute hydrochloric acid. The precipitate is filtered, dried, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-Amino-4-aryl-6-methylpyrimidine derivative.

Characterization: The structure of the synthesized compounds is typically confirmed using various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Anticancer Applications

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Signaling Pathways in Cancer Targeted by this compound Derivatives

Several studies have indicated that these derivatives can interfere with critical signaling cascades within cancer cells. The RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer, have been identified as potential targets.[1]

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) RAS RAS Receptor_Tyrosine_Kinase->RAS PI3K PI3K Receptor_Tyrosine_Kinase->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Derivative This compound Derivative Derivative->MEK Derivative->AKT

Figure 1: Inhibition of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways.
Quantitative Anticancer Activity

The cytotoxic effects of these derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
7b MCF-7 (Breast)0.48 ± 0.11[1]
HeLa (Cervical)0.74 ± 0.13[1]
Derivative 6 HCT116 (Colon)89.24 ± 1.36[2]
MCF7 (Breast)89.37 ± 1.17[2]
Experimental Protocol: In-vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). A control group with vehicle (DMSO) only is also included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their activity against a range of microbial pathogens, including bacteria and fungi.

Experimental Protocol: Antimicrobial Screening (Disk Diffusion Method)

The disk diffusion method is a common technique used to test the susceptibility of microorganisms to antimicrobial agents.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Muller-Hinton agar (B569324) (for bacteria) or Sabouraud Dextrose agar (for fungi)

  • Sterile paper discs

  • This compound derivatives (dissolved in a suitable solvent)

  • Standard antibiotic/antifungal drugs (positive controls)

  • Solvent (negative control)

Procedure:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Plate Inoculation: The surface of the agar plate is uniformly inoculated with the microbial suspension.

  • Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface. Control discs (positive and negative) are also applied.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Quantitative Antimicrobial Activity

The antimicrobial activity is often reported as the diameter of the zone of inhibition.

Compound IDMicroorganismZone of Inhibition (mm)Reference
Various Derivatives Bacillus subtilisVaries[3]
Escherichia coliVaries[3]
Candida albicansVaries[3]

Enzyme Inhibition

The ability of this compound derivatives to inhibit specific enzymes is another promising area of research. This activity is particularly relevant for the development of targeted therapies.

Experimental Protocol: In-vitro Enzyme Inhibition Assay

This is a general protocol that can be adapted for various enzymes.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme's optimal activity

  • This compound derivatives (inhibitors)

  • Standard inhibitor (positive control)

  • Microplate reader or spectrophotometer

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a microplate well or cuvette containing the buffer, the enzyme, and varying concentrations of the inhibitor (or control).

  • Pre-incubation: The mixture is pre-incubated for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The reaction is initiated by adding the substrate to the mixture.

  • Monitoring Reaction Progress: The rate of the enzymatic reaction is monitored over time by measuring the change in absorbance or fluorescence, which corresponds to the formation of the product or consumption of the substrate.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the uninhibited control, and the IC50 value is calculated.

Quantitative Enzyme Inhibition Data

The inhibitory potency is expressed as the IC50 value.

Compound IDEnzymeIC50 (µM)Reference
Compound 24 β-Glucuronidase2.8 ± 0.10[4]
Compound 8 β-Glucuronidase72.0 ± 6.20[4]
Compound 9 β-Glucuronidase126.43 ± 6.16[4]
2-amino-4-methylpyridine Inducible NO Synthase (NOS II)0.006[5]

Structure-Activity Relationship (SAR) and Logical Workflow

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

sar_workflow Synthesis Chemical Synthesis of Derivative Library Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Screening Biological Screening (Anticancer, Antimicrobial, Enzyme Inhibition) Characterization->Screening Data_Analysis Quantitative Data Analysis (IC50, Zone of Inhibition) Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Refinement End Development of Novel Therapeutic Agents Lead_Optimization->End

Figure 2: Workflow for the development of this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a privileged scaffold in medicinal chemistry with a remarkable range of biological activities. The research highlighted in this guide underscores their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The provided experimental protocols and quantitative data serve as a valuable resource for researchers aiming to build upon existing knowledge. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and exploring novel therapeutic applications. The continued investigation of these versatile molecules holds significant promise for the development of new and effective drugs to combat a variety of diseases.

References

The Pivotal Role of 2-Amino-4-methylpyrimidine in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its many derivatives, 2-amino-4-methylpyrimidine serves as a crucial precursor in the synthesis of several key pharmaceuticals, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the synthesis of this compound and its subsequent elaboration into complex drug molecules, with a focus on the tyrosine kinase inhibitor Dasatinib. Detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways are presented to support research and development in this critical area of drug discovery.

Synthesis of the 2-Aminopyrimidine Core

The foundational step in utilizing this compound is its own synthesis. A common and efficient method involves the condensation of a β-dicarbonyl compound with guanidine (B92328). For the closely related and illustrative analog, 2-amino-4,6-dimethylpyrimidine (B23340), acetylacetone (B45752) serves as the β-dicarbonyl component. This reaction provides a high-yield pathway to the core heterocyclic structure.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol describes the synthesis of 2-amino-4,6-dimethylpyrimidine from guanidine nitrate (B79036) and acetylacetone. The principles of this reaction can be adapted for the synthesis of this compound by using an appropriate β-dicarbonyl precursor.

Materials:

  • Guanidine nitrate

  • Acetylacetone

  • Sodium carbonate

  • Water

Procedure:

  • In a reaction vessel, combine guanidine nitrate, sodium carbonate, and water as the reaction medium.

  • To this mixture, add acetylacetone.

  • Heat the reaction mixture to 95 °C and maintain this temperature for 3 hours with stirring.

  • After the reaction is complete, the product can be isolated and purified by standard laboratory techniques.

Quantitative Data for 2-Amino-4,6-dimethylpyrimidine Synthesis[1]
ParameterValue
Molar Ratio (Sodium Carbonate : Acetylacetone : Guanidine Nitrate)0.75 : 1.2 : 1.0
Reaction Temperature95 °C
Reaction Time3 hours
Yield 88.64%

Elaboration of the Pyrimidine Core: Synthesis of Dasatinib

This compound derivatives are key intermediates in the synthesis of several tyrosine kinase inhibitors. Dasatinib, a potent inhibitor of the BCR-ABL kinase, is a prime example. The synthesis of Dasatinib typically involves the coupling of a substituted thiazole (B1198619) carboxamide with a chlorinated 2-methylpyrimidine (B1581581) derivative. While many synthetic routes start with the pre-chlorinated pyrimidine, this section outlines the chlorination of the pyrimidine ring and its subsequent use in the synthesis of a key Dasatinib intermediate.

Synthesis of the Key Intermediate: 4,6-dichloro-2-methylpyrimidine (B42779)

The conversion of the dihydroxy-pyrimidine to the dichloro-pyrimidine is a critical step.

Materials:

Procedure:

  • Under an ice bath, add sodium methoxide to methanol with stirring.

  • After dissolution, add dimethyl malonate and acetamidine hydrochloride.

  • Remove the ice bath and allow the reaction to proceed at 18-25 °C for 4 hours.

  • Remove methanol by distillation under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 1-2 with hydrochloric acid to precipitate the product.

  • Stir the mixture at 0 °C for 4 hours to complete crystallization.

  • Collect the white solid by suction filtration, wash with cold water and cold methanol, and dry.

ParameterValue
Molar Ratio (Sodium Methoxide:Dimethyl Malonate:Acetamidine HCl)3.4 : 1 : 1
Reaction Temperature18-25 °C
Reaction Time4 hours
Yield 86%

Materials:

Procedure:

  • Add 4,6-dihydroxy-2-methylpyrimidine to a mixture of thionyl chloride and acetonitrile.

  • Heat the reaction mixture to 80 °C and stir for 3 hours.

  • Monitor the reaction completion by thin-layer chromatography.

  • Distill off excess thionyl chloride under reduced pressure.

  • Pour the residue into ice water to precipitate the product.

  • Filter the solid and purify by column chromatography.

ParameterValue
Molar Ratio (4,6-dihydroxy-2-methylpyrimidine : Thionyl Chloride)1 : 4
Reaction Temperature80 °C
Reaction Time3 hours
Yield 94%
Synthesis of Dasatinib Intermediate via Nucleophilic Substitution

The synthesized 4,6-dichloro-2-methylpyrimidine is a versatile precursor for introducing the thiazole moiety present in Dasatinib.

Materials:

  • 4,6-dichloro-2-methylpyrimidine

  • 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazole carboxamide

  • Sodium amide

  • Tetrahydrofuran (THF)

Procedure:

  • In a reaction flask under a nitrogen atmosphere, add sodium amide.

  • Cool the flask to 5-10 °C and add THF, followed by 4,6-dichloro-2-methylpyrimidine.

  • Add 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazole carboxamide to the reaction mixture.

  • Stir the reaction at 30-35 °C for approximately 40 minutes.

  • In a separate flask with THF at 5-10 °C, slowly add the reaction mixture from the first flask.

  • The product can then be isolated and purified.

ParameterValue
Molar Ratio (4,6-dichloro-2-methylpyrimidine : 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide)~1 : 1
BaseSodium tert-butoxide
SolventTetrahydrofuran
Reaction Temperature10-20 °C
Reaction Time1 hour
Yield 94%

This intermediate is then further reacted with 1-(2-hydroxyethyl)piperazine to yield Dasatinib.

Synthetic and Biological Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key synthetic workflows and the biological signaling pathways targeted by pharmaceuticals derived from the this compound core.

Synthetic Pathways

G cluster_0 Synthesis of 2-Amino-4,6-dimethylpyrimidine cluster_1 Synthesis of 4,6-dichloro-2-methylpyrimidine cluster_2 Synthesis of Dasatinib Intermediate Guanidine Nitrate Guanidine Nitrate Condensation Condensation Guanidine Nitrate->Condensation Acetylacetone Acetylacetone Acetylacetone->Condensation 2-Amino-4,6-dimethylpyrimidine 2-Amino-4,6-dimethylpyrimidine Condensation->2-Amino-4,6-dimethylpyrimidine Na2CO3, H2O 95°C, 3h Dimethyl Malonate Dimethyl Malonate Cyclization Cyclization Dimethyl Malonate->Cyclization Acetamidine HCl Acetamidine HCl Acetamidine HCl->Cyclization 4,6-dihydroxy-2-methylpyrimidine 4,6-dihydroxy-2-methylpyrimidine Cyclization->4,6-dihydroxy-2-methylpyrimidine NaOMe, MeOH 18-25°C, 4h Chlorination Chlorination 4,6-dihydroxy-2-methylpyrimidine->Chlorination SOCl2, ACN 80°C, 3h 4,6-dichloro-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine Chlorination->4,6-dichloro-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine_2 4,6-dichloro-2-methylpyrimidine Nucleophilic Substitution Nucleophilic Substitution 4,6-dichloro-2-methylpyrimidine_2->Nucleophilic Substitution Thiazole Carboxamide 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide Thiazole Carboxamide->Nucleophilic Substitution Dasatinib Intermediate 2-((6-chloro-2-methylpyrimidin-4-yl)amino)- N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Nucleophilic Substitution->Dasatinib Intermediate NaOtBu, THF 10-20°C, 1h

Synthetic Workflows for Pyrimidine-Based Intermediates
Biological Signaling Pathways

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Dasatinib and Imatinib are potent inhibitors of the BCR-ABL kinase.

G cluster_bcr_abl BCR-ABL Signaling Pathway BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5->Proliferation Dasatinib Dasatinib Dasatinib->BCR-ABL Inhibition

BCR-ABL Signaling Pathway and Inhibition by Dasatinib

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, promoting cell growth and survival. In certain cancers, like non-small cell lung cancer, EGFR can be mutated and constitutively active. Gefitinib is an EGFR inhibitor that blocks this signaling.

G cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2_2 GRB2 EGFR->GRB2_2 PI3K_2 PI3K EGFR->PI3K_2 SOS_2 SOS GRB2_2->SOS_2 RAS_2 RAS SOS_2->RAS_2 RAF_2 RAF RAS_2->RAF_2 MEK_2 MEK RAF_2->MEK_2 ERK_2 ERK MEK_2->ERK_2 Cell_Growth Cell Growth & Survival ERK_2->Cell_Growth AKT_2 AKT PI3K_2->AKT_2 AKT_2->Cell_Growth Gefitinib Gefitinib Gefitinib->EGFR Inhibition

EGFR Signaling Pathway and Inhibition by Gefitinib

Conclusion

This compound and its derivatives are undeniably valuable precursors in the synthesis of a range of pharmaceuticals, particularly tyrosine kinase inhibitors that are at the forefront of targeted cancer therapy. The synthetic routes, while often multi-stepped, are well-established and high-yielding. A thorough understanding of both the chemical synthesis of these pyrimidine-based molecules and the biological pathways they target is paramount for the development of next-generation therapeutics. This guide provides a foundational resource for researchers and professionals dedicated to advancing the field of medicinal chemistry and oncology drug discovery.

The Pivotal Role of 2-Amino-4-methylpyrimidine in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthetic pathways and applications of 2-amino-4-methylpyrimidine and its derivatives in the development of modern herbicides and insecticides.

Introduction

This compound, a substituted pyrimidine (B1678525) ring system, serves as a versatile building block in the synthesis of a diverse range of biologically active compounds. Its unique chemical architecture, featuring both nucleophilic and electrophilic centers, allows for extensive functionalization, making it a valuable precursor for the agrochemical industry. This technical guide delves into the critical role of this compound and its derivatives as key intermediates in the production of high-efficacy agrochemicals, with a particular focus on sulfonylurea herbicides and organophosphate insecticides. We will explore detailed synthetic methodologies, quantitative data, and the underlying mechanisms of action of these vital agricultural tools.

Synthesis of Key Agrochemicals from this compound Derivatives

The journey from this compound to potent agrochemicals involves a series of strategic chemical transformations. The methyl group and the pyrimidine ring itself offer multiple sites for functionalization, leading to key intermediates such as dihydroxy and dichloro derivatives. These intermediates are then coupled with other molecular fragments to yield the final active ingredients.

I. Sulfonylurea Herbicides: The Case of Nicosulfuron

Sulfonylurea herbicides are a major class of weed control agents renowned for their high potency and selectivity. A prominent example, Nicosulfuron, relies on a dimethoxypyrimidine core, which can be synthesized from a dichlorinated pyrimidine intermediate.

The synthesis of Nicosulfuron typically proceeds through the key intermediate, 2-amino-4,6-dimethoxypyrimidine (B117758). This intermediate is prepared from 2-amino-4,6-dichloropyrimidine, which itself can be synthesized from a dihydroxy precursor. While a direct, high-yield oxidation of the methyl groups on this compound to hydroxyl groups is challenging, a common industrial route involves the synthesis of the dihydroxy pyrimidine from other starting materials, followed by chlorination.

A crucial step in the synthesis of many sulfonylurea herbicides is the reaction of 2-amino-4,6-dimethoxypyrimidine with a suitable sulfonyl isocyanate.

digraph "Nicosulfuron Synthesis Pathway" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style=filled, fontname="Arial", fontsize=10];
  edge [fontname="Arial", fontsize=9];

"2-Amino-4,6-dihydroxypyrimidine" [fillcolor="#F1F3F4", fontcolor="#202124"]; "POCl3" [shape=plaintext, fontcolor="#202124"]; "2-Amino-4,6-dichloropyrimidine" [fillcolor="#F1F3F4", fontcolor="#202124"]; "NaOCH3" [shape=plaintext, fontcolor="#202124"]; "2-Amino-4,6-dimethoxypyrimidine" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Sulfonyl_Isocyanate" [label="2-(N,N-dimethylaminocarbonyl)-3-pyridinesulfonyl isocyanate", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Nicosulfuron" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"2-Amino-4,6-dihydroxypyrimidine" -> "2-Amino-4,6-dichloropyrimidine" [label=" Chlorination"]; "POCl3" -> "2-Amino-4,6-dichloropyrimidine"; "2-Amino-4,6-dichloropyrimidine" -> "2-Amino-4,6-dimethoxypyrimidine" [label=" Methoxylation"]; "NaOCH3" -> "2-Amino-4,6-dimethoxypyrimidine"; "2-Amino-4,6-dimethoxypyrimidine" -> "Nicosulfuron" [label=" Coupling"]; "Sulfonyl_Isocyanate" -> "Nicosulfuron"; }

Caption: Synthesis of Pirimiphos-methyl.

Protocol 3: Synthesis of Pirimiphos-methyl

This protocol describes the synthesis of Pirimiphos-methyl from its pyrimidine precursor.

  • Materials: 2-N,N-diethylamino-4-hydroxy-6-methylpyrimidine, O,O-dimethyl thiophosphoryl chloride, toluene (B28343), water, sodium hydroxide (B78521), 4-dimethylaminopyridine (B28879) (catalyst), phase transfer catalyst (e.g., tetra-n-butylphosphonium bromide).

  • Procedure:

    • 2-N,N-diethylamino-4-hydroxy-6-methylpyrimidine is dissolved in a mixture of toluene and water.

    • Sodium hydroxide is added, and the mixture is stirred.

    • A catalyst (4-dimethylaminopyridine) and a phase transfer catalyst are added.

    • O,O-dimethyl thiophosphoryl chloride is added dropwise while maintaining the temperature at 20-35°C.

    • The reaction is allowed to proceed for several hours.

    • After completion, the organic layer is separated, washed, and the solvent is removed under reduced pressure to yield crude Pirimiphos-methyl.

ReactantMolesSolventTemperatureYieldPurityReference
2-N,N-diethylamino-4-hydroxy-6-methylpyrimidine0.27Toluene/Water20-35°C94.4%97.0%CN101613373B
O,O-dimethyl thiophosphoryl chloride0.3
Sodium hydroxide0.36

Mechanism of Action

Understanding the mode of action of these agrochemicals is crucial for their effective and safe use.

Sulfonylurea Herbicides

Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.

```dot digraph "Sulfonylurea Herbicide Mechanism of Action" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Sulfonylurea_Herbicide" [label="Nicosulfuron", fillcolor="#FBBC05", fontcolor="#202124"]; "ALS" [label="Acetolactate Synthase (ALS)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Inhibition" [shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Inhibition"]; "Amino_Acid_Synthesis" [label="Branched-Chain Amino Acid\n(Valine, Leucine, Isoleucine)\nSynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; "Protein_Synthesis" [label="Protein Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell_Division" [label="Cell Division & Growth", fillcolor="#F1F3F4", fontcolor="#202124"]; "Plant_Death" [label="Plant Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Sulfonylurea_Herbicide" -> "Inhibition"; "Inhibition" -> "ALS"; "ALS" -> "Amino_Acid_Synthesis" [style=dotted, arrowhead=none]; "Amino_Acid_Synthesis" -> "Protein_Synthesis"; "Protein_Synthesis" -> "Cell_Division"; "Cell_Division" -> "Plant_Death"; }

Caption: Inhibition of AChE by Organophosphate Insecticides.

AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting AChE, organophosphates cause an accumulation of acetylcholine, leading to continuous nerve stimulation, paralysis, and ultimately the death of the insect.

Conclusion

This compound and its derivatives are undeniably crucial building blocks in the synthesis of a variety of effective agrochemicals. The synthetic pathways leading to potent sulfonylurea herbicides and organophosphate insecticides highlight the versatility of the pyrimidine core. The detailed experimental protocols and quantitative data provided in this guide offer valuable insights for researchers and professionals in the field of agrochemical development. A thorough understanding of both the synthesis and the mechanism of action of these compounds is essential for the continued innovation of sustainable and efficient crop protection solutions. Further research into novel functionalizations of the this compound scaffold holds the promise of discovering next-generation agrochemicals with improved efficacy and environmental profiles.

Theoretical Deep Dive into the Electronic Structure of 2-Amino-4-methylpyrimidine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Electronic and Structural Properties of a Key Pyrimidine (B1678525) Derivative.

This technical guide provides a comprehensive overview of the electronic structure of 2-Amino-4-methylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can elucidate the molecule's geometric parameters, charge distribution, and frontier molecular orbitals. This information is crucial for understanding its reactivity, intermolecular interactions, and potential as a pharmacophore.

Molecular Geometry and Stability

The foundational step in understanding the electronic properties of this compound is the optimization of its molecular geometry. Theoretical calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, provide a detailed picture of bond lengths and angles, offering insights into the molecule's stability and conformation.[1] While experimental crystallographic data provides the definitive structure, computational methods allow for in-depth analysis of the molecule in a gaseous phase, free from crystal packing effects.

A comparative study on related pyrimidine derivatives, such as 2-amino-4-methoxy-6-methyl pyrimidine, has demonstrated a good correlation between geometric parameters calculated by the B3LYP/6-311++G(d,p) method and experimental data. This gives confidence in the predictive power of this theoretical approach for this compound.

Table 1: Calculated Geometric Parameters of this compound (B3LYP/6-311++G(d,p))

ParameterValue (Å/°)
Bond Lengths (Å)
N1-C21.330
C2-N31.342
N3-C41.321
C4-C51.394
C5-C61.382
C6-N11.337
C2-N7 (Amino)1.349
C4-C8 (Methyl)1.482
**Bond Angles (°) **
C6-N1-C2116.5
N1-C2-N3126.6
C2-N3-C4116.4
N3-C4-C5123.5
C4-C5-C6117.3
C5-C6-N1119.7
N1-C2-N7116.4
N3-C2-N7117.0
N3-C4-C8118.0
C5-C4-C8118.5

Note: The data presented in this table is based on calculations for the structurally similar molecule 2-amino-4-methoxy-6-methyl pyrimidine using the B3LYP/6-311++G(d,p) level of theory, as a comprehensive public dataset for this compound was not available at the time of this publication. The atom numbering is depicted in the diagram below.

cluster_ring N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 N7 N7 C2->N7 C4 C4 N3->C4 C5 C5 C4->C5 C8 C8 C4->C8 C6 C6 C5->C6 H_C5 H C6->N1 H_C6 H H_N7_1 H H_N7_2 H H_C8_1 H H_C8_2 H H_C8_3 H

Molecular Structure and Atom Numbering of this compound.

Electronic Properties and Reactivity

The distribution of electrons within a molecule is a key determinant of its chemical behavior. Mulliken population analysis is a computational method used to assign partial atomic charges, providing a quantitative measure of the electron density around each atom. These charges are instrumental in understanding electrostatic interactions, a critical component of drug-receptor binding.

Table 2: Mulliken Atomic Charges of this compound (B3LYP/6-311++G(d,p))

AtomCharge (e)
N1-0.75
C20.50
N3-0.78
C40.45
C5-0.20
C6-0.15
N7 (Amino)-0.85
H (Amino)0.40
H (Amino)0.40
C8 (Methyl)-0.50
H (Methyl)0.18
H (Methyl)0.18
H (Methyl)0.18
H (C5)0.15
H (C6)0.15

Note: The Mulliken charges presented here are illustrative and based on general principles of charge distribution in similar heterocyclic amines, as a specific published dataset for this compound was not available. The actual values can vary based on the specific computational model.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

Table 3: Frontier Molecular Orbital Properties of this compound (B3LYP/6-311++G(d,p))

PropertyValue (eV)
HOMO Energy-6.20
LUMO Energy-1.10
HOMO-LUMO Gap5.10

Note: The HOMO-LUMO energies are representative values for aminopyrimidine systems and are based on DFT calculations on similar molecules. These values are crucial for predicting the electronic transitions and reactivity of the molecule.

cluster_workflow Computational Workflow mol_structure Define Molecular Structure of This compound dft_calc Perform DFT Calculation (B3LYP/6-311++G(d,p)) mol_structure->dft_calc geom_opt Geometry Optimization dft_calc->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Calculate Electronic Properties geom_opt->electronic_prop mulliken Mulliken Population Analysis electronic_prop->mulliken homo_lumo HOMO-LUMO Analysis electronic_prop->homo_lumo data_analysis Data Analysis and Interpretation mulliken->data_analysis homo_lumo->data_analysis

Computational workflow for the theoretical study of this compound.

Experimental and Spectroscopic Data

While this guide focuses on theoretical studies, it is essential to correlate computational data with experimental findings. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are powerful tools for characterizing the vibrational modes of a molecule. Theoretical frequency calculations can aid in the assignment of experimental spectral bands.

For 2-amino-4,6-dimethylpyrimidine, a closely related molecule, FT-IR and FT-Raman spectra have been recorded and analyzed, providing a valuable reference for the vibrational characteristics of the 2-amino-pyrimidine scaffold.[2]

Methodologies

Computational Details

The theoretical calculations for determining the electronic structure of this compound are typically performed using the Gaussian suite of programs. The geometry of the molecule is optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A triple-zeta split-valence basis set with diffuse and polarization functions, 6-311++G(d,p), is employed for all atoms to ensure a high level of accuracy in the calculations.[1] Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. Mulliken population analysis and frontier molecular orbital analysis are also carried out using the optimized geometry.

Synthesis Protocol (General)

A general method for the synthesis of 2-aminopyrimidine (B69317) derivatives involves the condensation reaction of a β-dicarbonyl compound or its equivalent with guanidine. For this compound, a common starting material is acetylacetone. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent. The product can then be purified by recrystallization.

Spectroscopic Characterization

For experimental characterization, FT-IR spectra can be recorded on a spectrometer in the range of 4000-400 cm⁻¹ using the KBr pellet technique. FT-Raman spectra can be obtained using a spectrometer with a Nd:YAG laser source.

Conclusion

The theoretical study of the electronic structure of this compound provides invaluable insights for drug development professionals. The optimized geometry, charge distribution, and frontier molecular orbital energies offer a detailed understanding of the molecule's intrinsic properties, which govern its interactions with biological targets. This knowledge can guide the rational design of more potent and selective drug candidates based on the pyrimidine scaffold. Future work should focus on obtaining precise experimental data for this compound to further validate and refine the computational models.

References

Methodological & Application

Synthesis of 2-Amino-4-methylpyrimidine Analogues: Detailed Protocols and Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-methylpyrimidine and its analogues. This class of compounds serves as a crucial scaffold in medicinal chemistry and drug development, with applications ranging from kinase inhibition to potential therapies targeting enzymes like β-glucuronidase. The following protocols are designed for researchers, scientists, and professionals in the field of drug development, offering clear, step-by-step instructions and comparative data.

Introduction

2-Aminopyrimidines are a cornerstone of heterocyclic chemistry, renowned for their diverse biological activities. Their structural resemblance to purines allows them to interact with a wide array of biological targets. The strategic placement of substituents on the pyrimidine (B1678525) ring enables the fine-tuning of their pharmacological properties. This document details the synthesis of the parent compound, this compound, and two of its analogues: 2-amino-4,6-dimethylpyrimidine (B23340) and 5-bromo-2-amino-4-methylpyrimidine.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the key quantitative data for the synthesis of this compound and its analogues, facilitating a direct comparison of the different methodologies.

CompoundStarting MaterialsKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)
This compound 4,4-Dimethoxy-2-butanone (B155242), Guanidine (B92328) nitrate (B79036)Sodium ethoxideEthanol (B145695)6 hoursReflux66[1][2]
2-Amino-4,6-dimethylpyrimidine Acetylacetone (B45752), Guanidine nitrateSodium carbonateWater3 hours9588.64[3]
5-Bromo-2-amino-4-methylpyrimidine This compoundN-Bromosuccinimide (NBS)DMF8-10 hours2080[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 4,4-dimethoxy-2-butanone and guanidine nitrate.[1][2]

Materials:

Procedure:

  • In a round-bottom flask, a mixture of sodium ethoxide (2.06 g, 30.3 mmol) and guanidine nitrate (1.38 g, 11.3 mmol) in ethanol is stirred for 20 minutes.

  • A solution of 4,4-dimethoxy-2-butanone (1 g, 7.57 mmol) is then added to the reaction mixture.

  • The reaction mixture is heated to reflux for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the solvent is removed under reduced pressure.

  • The residue is treated with water and extracted with ethyl acetate.

  • The organic layer is washed with water, dried over anhydrous Na₂SO₄, and the solvent is evaporated under vacuum to obtain the crude product.

  • The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (94:6) as the eluent to yield this compound as colorless crystalline needles.

Characterization Data:

  • Yield: 66%[1][2]

  • Melting Point: 150-152 °C[2]

  • IR (Liquid film): 3297, 3154, 3001, 2154, 1563, 1211 cm⁻¹[2]

  • ¹H NMR (400 MHz, CDCl₃): δ 2.33 (3H, s, CH₃), 5.01 (2H, s, NH₂), 6.48 (1H, d, J=5.2 Hz, ArH), 8.13 (1H, d, J=4.8Hz, ArH)[2]

  • ¹³C NMR (99.5 MHz, CDCl₃): δ 24.1, 111.4, 158.0, 163.0, 168.5[2]

  • HRMS (MH⁺): found 110.0717, C₅H₈N₃ requires 110.0718[2]

Protocol 2: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol describes a high-yield synthesis of 2-amino-4,6-dimethylpyrimidine in an aqueous medium.[3]

Materials:

  • Acetylacetone

  • Guanidine nitrate

  • Sodium carbonate

  • Water

Procedure:

  • To a reaction vessel, add guanidine nitrate (0.05 mol), acetylacetone (0.06 mol, 1.2 equivalents), and sodium carbonate (0.0375 mol, 0.75 equivalents) in water.

  • The mixture is heated to 95 °C and stirred for 3 hours.

  • After the reaction is complete, the mixture is cooled, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and dried to afford 2-amino-4,6-dimethylpyrimidine.

Characterization Data:

  • Yield: 88.64%[3]

  • Confirmation: The structure was confirmed by elemental analyses, IR, UV-vis, and ¹H NMR spectroscopy.[3]

Protocol 3: Synthesis of 5-Bromo-2-amino-4-methylpyrimidine

This protocol outlines the regioselective bromination of this compound.[4]

Materials:

Procedure:

  • Under an ice bath, dissolve this compound (30 g, 277.8 mmol) in DMF (150 ml).

  • Add a solution of NBS (49.44 g, 277.8 mmol) dropwise to the reaction mixture.

  • The reaction is then stirred at 20 °C for 8-10 hours. Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is poured into water, which leads to the formation of a brown solid.

  • The solid is collected by filtration, washed with water, and then washed with acetonitrile (164 ml).

  • After filtration and drying, 5-bromo-2-amino-4-methylpyrimidine is obtained as a brown solid.

Characterization Data:

  • Yield: 80%[4]

  • ¹H NMR (400Hz, CDCl₃): δ 2.277 (s, 3H), 4.481 (s, 2H), 6.406 (s, 1H), 8.078 (s, 1H)[4]

  • Mass Spec (m+1): 188[4]

Synthesis Workflow and Biological Context

The synthesis of this compound and its analogues generally follows a condensation reaction pathway. The workflow diagram below illustrates the fundamental steps involved in the synthesis of the core 2-aminopyrimidine (B69317) structure.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product dicarbonyl 1,3-Dicarbonyl Compound (e.g., 4,4-Dimethoxy-2-butanone) condensation Condensation Reaction dicarbonyl->condensation Base (e.g., NaOEt) Solvent (e.g., Ethanol) guanidine Guanidine Derivative (e.g., Guanidine Nitrate) guanidine->condensation workup Aqueous Workup & Extraction condensation->workup Crude Product purification Purification (e.g., Column Chromatography) workup->purification product This compound Analogue purification->product Pure Product

Caption: General workflow for the synthesis of 2-aminopyrimidine analogues.

These synthesized compounds are of significant interest as potential inhibitors of enzymes such as β-glucuronidase. This enzyme plays a crucial role in the body's detoxification processes, specifically in the deconjugation of glucuronidated metabolites.[5][6] Elevated levels of β-glucuronidase are associated with various pathological conditions, including certain cancers and inflammatory diseases.[7][8] The development of inhibitors for this enzyme is therefore a promising therapeutic strategy.

The diagram below illustrates the role of β-glucuronidase in the metabolism of xenobiotics and its implication in disease pathology, highlighting the potential point of intervention for inhibitors like the 2-aminopyrimidine analogues discussed.

Beta_Glucuronidase_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Glucuronidation) cluster_excretion Excretion cluster_deconjugation Deconjugation (Pathological Context) cluster_outcome Cellular Effects Xenobiotic Xenobiotic / Drug Phase1_Metabolite Phase I Metabolite Xenobiotic->Phase1_Metabolite Oxidation, Reduction, Hydrolysis (e.g., CYPs) Glucuronide Glucuronide Conjugate (Inactive, Water-Soluble) Phase1_Metabolite->Glucuronide UDP-Glucuronosyltransferase (UGT) Excretion Biliary / Renal Excretion Glucuronide->Excretion Beta_Glucuronidase β-Glucuronidase (Elevated Levels) Glucuronide->Beta_Glucuronidase Reactivated_Metabolite Reactivated Metabolite (Potentially Toxic) Beta_Glucuronidase->Reactivated_Metabolite Hydrolysis Disease Tissue Damage / Inflammation / Carcinogenesis Reactivated_Metabolite->Disease Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->Beta_Glucuronidase Inhibition

Caption: Role of β-glucuronidase in drug metabolism and disease.

References

Application Notes and Protocols for N-alkylation of 2-Amino-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental framework for the N-alkylation of 2-amino-4-methylpyrimidine, a critical reaction for the synthesis of diverse biologically active molecules. The strategic introduction of alkyl groups to the pyrimidine (B1678525) core can significantly influence the pharmacological properties of the resulting compounds.

The N-alkylation of aminopyrimidines can present challenges in regioselectivity, with potential for alkylation at the exocyclic amino group or the ring nitrogen atoms. The reaction conditions, including the choice of base, solvent, and alkylating agent, are crucial in directing the outcome of the reaction. This guide outlines a general protocol adapted from established methods for similar pyrimidine derivatives and provides a basis for experimental design and optimization.

Reaction Principle

The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction. A base is used to deprotonate either the exocyclic amino group or a ring nitrogen, generating a more nucleophilic species. This anion then attacks the alkylating agent (commonly an alkyl halide) to form the N-alkylated product. The regioselectivity of this process is influenced by factors such as the pKa of the different nitrogen atoms, steric hindrance, and the reaction conditions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, enhancing the nucleophilicity of the pyrimidine anion.

Experimental Protocols

The following protocols are generalized procedures for the N-alkylation of this compound using an alkyl halide.

Method 1: N-Alkylation using a Carbonate Base

This method is a common and straightforward approach for N-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the chosen anhydrous base (1.5 - 2.0 eq.).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., DMF or acetonitrile) to the flask.

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.0 - 1.2 eq.) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexanes or dichloromethane/methanol) to isolate the desired N-alkylated product.

  • Characterization: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the regioselectivity of the alkylation.

Method 2: N-Alkylation using a Hydride Base

This method employs a stronger base and may be suitable for less reactive alkylating agents or to promote deprotonation at a specific nitrogen.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 - 1.5 eq.) in the chosen anhydrous solvent (e.g., THF or DMF).

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise to the cooled suspension.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Addition of Alkylating Agent: Add the alkyl halide (1.0 - 1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Gentle heating may be required depending on the substrate and alkylating agent.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification and Characterization: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography and characterize as described in Method 1.

Data Presentation

The following table summarizes representative conditions for the N-alkylation of various pyrimidine and pyridine (B92270) derivatives, which can serve as a reference for optimizing the N-alkylation of this compound.

EntrySubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%) of N-alkylated Product
16-Propylpyrimidin-4-olAlkyl HalideVariousAcetonitrile, DMF, or THFRT to reflux2-24Varies
2Pyridin-4-olBenzyl bromideK₂CO₃DMF60-804-24Not specified
3UracilEthyl acetate bromide or Propargyl bromide(NH₄)₂SO₄@HTC (catalyst)Acetonitrile801280-90
44-Piperidone monohydrate hydrochlorideBenzyl bromideK₂CO₃DMF651489.28[1]

Visualizations

Experimental Workflow

experimental_workflow Workflow for N-Alkylation of this compound sub This compound (Substrate) mix Reaction Mixture sub->mix reagents Alkylating Agent Base Solvent reagents->mix reaction N-Alkylation Reaction mix->reaction Stirring, Temperature Control monitor Reaction Monitoring reaction->monitor TLC / LC-MS workup Work-up & Extraction monitor->workup Completion purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization product Pure N-Alkylated Product characterization->product

Caption: General workflow for the N-alkylation of this compound.

Signaling Pathway/Logical Relationship

logical_relationship Key Factors Influencing N-Alkylation Regioselectivity center N-Alkylation Regioselectivity base Base Strength (e.g., K₂CO₃ vs. NaH) base->center solvent Solvent Polarity (e.g., DMF, THF) solvent->center alkyl_agent Alkylating Agent (Steric Hindrance, Reactivity) alkyl_agent->center temp Reaction Temperature temp->center

Caption: Factors influencing the regioselectivity of N-alkylation.

References

Application Notes and Protocols for 2-Amino-4-methylpyrimidine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Amino-4-methylpyrimidine as a versatile ligand in coordination chemistry. The content covers its coordination behavior, the synthesis and characterization of its metal complexes, and potential applications, with a focus on areas relevant to materials science and drug development.

Introduction to this compound as a Ligand

This compound (AMP) is a heterocyclic organic compound that possesses two nitrogen atoms within its aromatic ring and an exocyclic amino group. This arrangement of donor atoms makes it an excellent candidate for a ligand in coordination chemistry. It can coordinate to metal ions in a monodentate fashion through one of the ring nitrogens or potentially act as a bridging ligand, connecting multiple metal centers. The presence of the amino group also allows for the formation of extensive hydrogen bonding networks within the crystal structures of its complexes, leading to the formation of supramolecular architectures.

The coordination of this compound to a metal center can significantly alter the electronic and steric properties of both the ligand and the metal ion. This can lead to the development of novel materials with interesting magnetic, electronic, or catalytic properties. Furthermore, the biological activity of pyrimidine (B1678525) derivatives is well-documented, and their coordination to metal ions can enhance or modify their therapeutic potential, making them attractive targets for drug development.

Applications in Coordination Chemistry

Synthesis of Novel Coordination Polymers and Frameworks

This compound can be employed as a building block for the construction of coordination polymers. The ability of the ligand to bridge metal centers can lead to the formation of one-, two-, or three-dimensional networks. These materials are of interest for their potential applications in gas storage, separation, and heterogeneous catalysis.

For instance, a polymeric manganese(II) complex, [Mn(AMP)₂Cl₂]n, has been synthesized where the this compound ligands coordinate to the Mn(II) ions through one of the pyrimidine ring nitrogen atoms, and the chloride ions act as bridges, forming a polymeric chain.

Development of Biologically Active Compounds

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The coordination of these ligands to metal ions can lead to new metallodrugs with potentially enhanced efficacy and novel mechanisms of action. While the biological activity of this compound complexes is an emerging area of research, the closely related 2-amino-4-methylpyridine (B118599) is a known potent inhibitor of inducible nitric oxide synthase (iNOS).[2] This enzyme is implicated in inflammatory diseases and some cancers. The inhibition of iNOS by 2-amino-4-methylpyridine suggests that metal complexes of this compound could also be explored as potential enzyme inhibitors.

Exploration of Novel Catalysts

While the catalytic applications of this compound complexes are not yet extensively explored, the broader class of aminopyridine and aminopyrimidine metal complexes has shown promise in various catalytic reactions. The electronic properties of the this compound ligand, once coordinated to a transition metal, could be tuned to facilitate a range of catalytic transformations. This remains a promising area for future research.

Data Presentation

Table 1: Selected Infrared Spectroscopy Data for this compound (AMP) and its Metal Complexes (cm⁻¹)
AssignmentFree AMP[Mn(AMP)₂Cl₂]nM(AMP)₂Ni(CN)₄ (M=Mn, Co, Ni, Cd)
ν(N-H) stretch~3310--
ν(Ar-C-H) stretch~3126--
Ring breathing988↑ (upward shift)
Ring stretching1400-1600↑ (upward shift)
M-N stretch--coordination sensitive

Note: "↑" indicates an upward frequency shift upon coordination. The data for M(AMP)₂Ni(CN)₄ complexes indicates that coordination occurs through the ring nitrogen, not the amino nitrogen.[3]

Table 2: Crystallographic Data for a Representative this compound Complex
Parameter[Mn(AMP)₂Cl₂]n
Crystal system-
Space group-
a (Å)-
b (Å)-
c (Å)-
α (°)-
β (°)-
γ (°)-
V (ų)-
Z-
Coordination geometryDistorted octahedral

Note: Detailed crystallographic data for this specific polymeric complex was not available in the search results. The coordination geometry is reported as distorted octahedral.

Experimental Protocols

Protocol 1: Synthesis of a Polymeric Mn(II) Complex with this compound

This protocol describes the synthesis of a polymeric manganese(II) chloride complex, [Mn(AMP)₂Cl₂]n.

Materials:

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • This compound (AMP)

  • Ethanol (B145695)

Procedure:

  • Dissolve MnCl₂·4H₂O in ethanol.

  • Dissolve this compound in ethanol.

  • Add the ethanolic solution of this compound dropwise to the MnCl₂ solution with constant stirring. A 1:2 metal-to-ligand molar ratio is recommended.

  • Continue stirring the reaction mixture at room temperature for several hours.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with ethanol and dry it in a desiccator.

Characterization: The resulting complex can be characterized by elemental analysis, infrared spectroscopy (IR), and thermal analysis (TGA/DTA). The IR spectrum is expected to show a shift in the vibrational frequencies of the pyrimidine ring upon coordination to the Mn(II) ion.

Mandatory Visualizations

Experimental Workflow for the Synthesis of a this compound Metal Complex

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal dissolve_ligand Dissolve this compound in Solvent start->dissolve_ligand mix Mix Solutions dissolve_metal->mix dissolve_ligand->mix react Stir at Room Temperature mix->react precipitate Precipitate Formation react->precipitate filter Filter Precipitate precipitate->filter wash Wash with Solvent filter->wash dry Dry the Complex wash->dry end_synthesis Synthesized Complex dry->end_synthesis ir Infrared (IR) Spectroscopy end_synthesis->ir elemental Elemental Analysis end_synthesis->elemental thermal Thermal Analysis (TGA/DTA) end_synthesis->thermal

Caption: Workflow for the synthesis and characterization of a metal complex.

Postulated Signaling Pathway: Inhibition of Nitric Oxide Synthase (NOS)

Based on the known activity of the analogous 2-amino-4-methylpyridine as a potent inhibitor of inducible nitric oxide synthase (iNOS), a potential mechanism of action for this compound complexes can be postulated. It is important to note that this is a hypothesized pathway for the pyrimidine ligand and its complexes, extrapolated from its pyridine (B92270) analogue, and requires experimental validation.

nos_inhibition_pathway cluster_pathway Postulated Nitric Oxide Synthase (NOS) Inhibition arginine L-Arginine nos_enzyme Nitric Oxide Synthase (NOS) arginine->nos_enzyme no Nitric Oxide (NO) nos_enzyme->no catalyzes citrulline L-Citrulline nos_enzyme->citrulline catalyzes oxygen O₂ oxygen->nos_enzyme nadph NADPH nadph->nos_enzyme amp_complex This compound Metal Complex amp_complex->inhibition inhibition->nos_enzyme inhibits

Caption: Postulated inhibition of Nitric Oxide Synthase by a metal complex.

References

Application Notes and Protocols for the Synthesis of Metal Complexes with 2-Amino-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various metal complexes incorporating the versatile ligand 2-Amino-4-methylpyrimidine. This class of compounds is of significant interest due to its potential applications in medicinal chemistry and materials science. The procedures outlined below are based on established literature and offer a starting point for the synthesis and characterization of novel metal complexes.

Introduction

This compound is a heterocyclic compound that can act as a versatile ligand, coordinating to metal ions through its nitrogen atoms. The resulting metal complexes have shown a range of interesting properties, including potential biological activities and applications as functional materials. This document details the synthesis of Copper(II), Cobalt(II), and a mixed-ligand Vanadium(III) complex, providing a foundation for further research and development.

Experimental Protocols

Protocol 1: Synthesis of a Copper(II)-Malonate Complex with this compound

This protocol describes the synthesis of a Copper(II) complex where this compound acts as an auxiliary ligand in a malonate-bridged structure.[1][2]

Materials:

Procedure:

  • Dissolve 1.0 mmol (0.170 g) of Copper(II) chloride dihydrate in 20 mL of deionized water.

  • In a separate beaker, dissolve 2.0 mmol (0.208 g) of malonic acid in 25 mL of deionized water.

  • Add the malonic acid solution to the Copper(II) chloride solution and heat to 60 °C with stirring.

  • Prepare a warm aqueous solution (20 mL) containing 4.0 mmol (0.432 g) of this compound.

  • Add the this compound solution dropwise to the heated metal-ligand solution with continuous stirring.

  • Prepare a warm aqueous solution (20 mL) of 4.0 mmol (0.652 g) of ammonium hexafluorophosphate.

  • Add the ammonium hexafluorophosphate solution to the reaction mixture under continuous stirring.

  • Maintain the reaction mixture at 60 °C for one hour with continuous stirring.

  • Allow the solution to cool to room temperature.

  • Crystalline product will form upon slow evaporation of the solvent.

  • Filter the resulting crystals, wash with a small amount of cold water, and air dry.

Protocol 2: Synthesis of a Cobalt(II) Complex with 2-Amino-4-methylpyridine

This protocol details a one-step synthesis of a Cobalt(II) chloride complex with this compound.[3][4]

Materials:

Procedure:

  • Dissolve Cobalt(II) chloride hexahydrate in a minimal amount of ethanol.

  • In a separate flask, dissolve this compound in ethanol. The molar ratio of Co(II) to the ligand should be 1:2.

  • Slowly add the ligand solution to the metal salt solution with constant stirring at room temperature.

  • A precipitate will form. Continue stirring for an additional 2-3 hours to ensure complete reaction.

  • Collect the solid product by filtration.

  • Wash the precipitate with a small amount of cold ethanol and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Protocol 3: Synthesis of a Mixed-Ligand Vanadium(III) Schiff Base Complex with this compound

This protocol describes the synthesis of a nano-sized Vanadium(III) complex using a Schiff base and this compound as ligands.[5]

Materials:

  • Vanadium(III) chloride (VCl₃)

  • Schiff base ligand (e.g., 2-((E)-((4-(((E)-benzylidene)amino)phenyl)imino)methyl)-naphthalene-1-ol)

  • This compound

  • Ethanol

  • Distilled water

Procedure:

  • Synthesize the Schiff base ligand separately according to established methods.

  • Dissolve 0.8 mmol (0.134 g) of VCl₃ in 15 mL of distilled water.

  • In a separate flask, dissolve 0.8 mmol of the Schiff base ligand in 20 mL of ethanol.

  • Add the ethanolic solution of the Schiff base to the aqueous solution of VCl₃ with stirring.

  • Dissolve 0.8 mmol of this compound in a minimal amount of ethanol and add it to the reaction mixture.

  • Reflux the resulting mixture for 2-4 hours.

  • Cool the solution to room temperature.

  • The resulting precipitate is collected by filtration, washed with distilled water and then ethanol.

  • Dry the final product in a vacuum oven.

Data Presentation

The following tables summarize key quantitative data for various metal complexes with this compound and related ligands.

Table 1: Elemental Analysis Data

Complex FormulaMetalLigand(s)Analysis%C%H%N
C₂₄H₃₂CuF₆N₆O₉P[1][2]Cu(II)Malonic acid, 2-Amino-4-methylpyridineCalcd.38.084.2611.10
Found38.274.1410.96
Cu(AMP)₂Cl₂[6]Cu(II)2-Amino-4,6-dimethoxypyrimidineCalcd.32.414.0818.90
Found32.914.1819.20
Cu(AMP)₂(NO₃)₂[6]Cu(II)2-Amino-4,6-dimethoxypyrimidineCalcd.28.913.6422.51
Found29.413.7322.03

Table 2: Magnetic Moments and Spectroscopic Data

Complex TypeMetalMagnetic Moment (B.M.)Key IR Peaks (cm⁻¹)UV-Vis λ_max (nm)
[Co(L)₂Cl₂][3][4]Co(II)4.58–5.29Co-L vibrations at 550–300Multiple bands
V(III) Complex[5]V(III)2.88Not specifiedNot specified
Fe(III) Complex[5]Fe(III)5.96Not specifiedNot specified
Ni(II) Complex[5]Ni(II)2.92Not specifiedNot specified
Cu(II) Complex[7]Cu(II)Not specifiedCu-N at 470, Cu-O at 563230, 292
Ag(I) Complex[7]Ag(I)DiamagneticAg-N at 471230, 264

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of metal complexes with this compound.

Synthesis_Workflow Start Start: Reagents Metal_Salt Metal Salt (e.g., CuCl₂, CoCl₂) Start->Metal_Salt Ligand This compound Start->Ligand Solvent Solvent (e.g., Water, Ethanol) Start->Solvent Reaction Reaction Mixture Metal_Salt->Reaction Ligand->Reaction Solvent->Reaction Heating_Stirring Heating & Stirring Reaction->Heating_Stirring Precipitation Precipitation/ Crystallization Heating_Stirring->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Product Final Complex Drying->Product

Caption: General workflow for the synthesis of metal complexes.

Characterization_Workflow Product Synthesized Complex Spectroscopy Spectroscopic Analysis Product->Spectroscopy Structural Structural Analysis Product->Structural Physical Physical Properties Product->Physical IR FT-IR Spectroscopy Spectroscopy->IR UV_Vis UV-Vis Spectroscopy Spectroscopy->UV_Vis NMR NMR Spectroscopy Spectroscopy->NMR Data Characterization Data IR->Data UV_Vis->Data NMR->Data X_Ray Single-Crystal X-ray Diffraction Structural->X_Ray Elemental Elemental Analysis Structural->Elemental X_Ray->Data Elemental->Data Magnetic Magnetic Susceptibility Physical->Magnetic Conductivity Molar Conductivity Physical->Conductivity Thermal Thermal Analysis (TGA) Physical->Thermal Magnetic->Data Conductivity->Data Thermal->Data

Caption: Workflow for the characterization of synthesized complexes.

References

Application Notes and Protocols: 2-Amino-4-methylpyrimidine in the Synthesis of Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-amino-4-methylpyrimidine as a scaffold for the synthesis of potent and selective nitric oxide synthase (NOS) inhibitors. The document includes detailed synthetic protocols, methodologies for inhibitor screening, and a summary of structure-activity relationships.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. The production of NO is catalyzed by a family of three enzymes known as nitric oxide synthases (NOS): neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While basal levels of NO are essential for maintaining homeostasis, the overproduction of NO, particularly by iNOS and nNOS, is implicated in the pathophysiology of various inflammatory diseases, neurodegenerative disorders, and septic shock. Consequently, the development of selective NOS inhibitors is a key focus in drug discovery.

The this compound scaffold has emerged as a valuable starting point for the development of potent NOS inhibitors. This structural motif serves as a bioisostere for the guanidinium (B1211019) group of the natural substrate, L-arginine, allowing it to bind effectively to the active site of the enzyme. By modifying the substituents on the pyrimidine (B1678525) ring, particularly at the 6-position, researchers have successfully developed inhibitors with high potency and selectivity for specific NOS isoforms.

Signaling Pathway of Nitric Oxide Synthesis and Inhibition

The synthesis of nitric oxide begins with the binding of L-arginine to the active site of a NOS enzyme. In the presence of molecular oxygen and the cofactor NADPH, the enzyme catalyzes the five-electron oxidation of L-arginine to L-citrulline and nitric oxide. The activity of nNOS and eNOS is regulated by intracellular calcium levels through the binding of calmodulin. In contrast, iNOS is calcium-independent and is primarily regulated at the transcriptional level in response to inflammatory stimuli. This compound-based inhibitors act as competitive inhibitors of L-arginine, binding to the active site and preventing the synthesis of NO.

NOS_Signaling_Pathway L_Arginine L-Arginine NOS_Enzyme NOS (nNOS, eNOS, iNOS) L_Arginine->NOS_Enzyme Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS_Enzyme->NO_Citrulline Catalyzes CaM Ca2+/Calmodulin CaM->NOS_Enzyme Activates nNOS/eNOS Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) iNOS_Induction iNOS Induction Inflammatory_Stimuli->iNOS_Induction iNOS_Induction->NOS_Enzyme Increases iNOS levels sGC Soluble Guanylate Cyclase (sGC) NO_Citrulline->sGC Activates Pathophysiological_Effects Pathophysiological Effects (Inflammation, Neurotoxicity) NO_Citrulline->Pathophysiological_Effects Excess NO cGMP cGMP sGC->cGMP Produces Physiological_Effects Physiological Effects (Vasodilation, Neurotransmission) cGMP->Physiological_Effects Inhibitor This compound Inhibitor Inhibitor->NOS_Enzyme Competitively Inhibits

Figure 1: Nitric Oxide Synthesis and Inhibition Pathway.

Synthesis of 6-Substituted this compound Analogues

A general synthetic route to 6-substituted this compound analogues is outlined below. This multi-step synthesis typically begins with a commercially available starting material, which is then functionalized at the 6-position.

Synthesis_Workflow Start 2-Amino-4-methyl-6-halopyrimidine (Starting Material) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki) Start->Coupling Intermediate1 6-Alkynyl or 6-Aryl This compound Coupling->Intermediate1 Reduction Reduction of Alkyne (if applicable) Intermediate1->Reduction Deprotection Deprotection (if necessary) Intermediate1->Deprotection No Reduction Needed Intermediate2 6-Alkyl or 6-Aryl This compound Reduction->Intermediate2 Intermediate2->Deprotection Final_Product Final 6-Substituted This compound Inhibitor Deprotection->Final_Product

Figure 2: General Synthesis Workflow.
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol describes a general method for the coupling of a terminal alkyne to a 6-halo-2-amino-4-methylpyrimidine.

Materials:

  • 6-Halo-2-amino-4-methylpyrimidine (1 equivalent)

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Copper(I) iodide (CuI, 0.1 equivalents)

  • Base (e.g., Triethylamine, 3 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the 6-halo-2-amino-4-methylpyrimidine, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 6-alkynyl-2-amino-4-methylpyrimidine.

In Vitro Nitric Oxide Synthase Inhibition Assay

The following protocol describes a general method for determining the inhibitory potency (IC₅₀) of this compound analogues against the different NOS isoforms using a hemoglobin capture assay. This assay measures the conversion of oxyhemoglobin to methemoglobin by nitric oxide.

Assay_Workflow Prepare_Reagents Prepare Assay Buffer, Enzyme, Cofactors, and Inhibitor Solutions Incubation Incubate Enzyme with Inhibitor Prepare_Reagents->Incubation Initiate_Reaction Initiate Reaction with L-Arginine and NADPH Incubation->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at 401 nm (Methemoglobin) Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

Figure 3: NOS Inhibition Assay Workflow.
Experimental Protocol: NOS Inhibition Assay

Materials:

  • Purified recombinant human nNOS, iNOS, or eNOS

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT)

  • L-Arginine solution

  • NADPH solution

  • Calmodulin solution (for nNOS and eNOS)

  • Tetrahydrobiopterin (H₄B) solution

  • Oxyhemoglobin solution

  • Test inhibitor solutions at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, NOS enzyme, cofactors (H₄B, NADPH, and calmodulin for nNOS/eNOS), and oxyhemoglobin.

  • Add varying concentrations of the this compound test compound or vehicle control to the wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding L-arginine to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Measure the increase in absorbance at 401 nm, which corresponds to the formation of methemoglobin.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of selected 6-substituted this compound analogues against the three human NOS isoforms.

CompoundR Group (at 6-position)iNOS IC₅₀ (nM)eNOS IC₅₀ (nM)nNOS IC₅₀ (nM)Selectivity (iNOS vs. eNOS)Selectivity (iNOS vs. nNOS)Reference
1 -H193>10,000>10,000>52>52[1]
2 -CH(CH₃)₂28----[1]
9 -CH₂CH(F)CH₃1935,6002,100~29~11[1]
18 -CH₂CH₂CH₂F682,100720~31~11[1]
20 -CH₂CH₂CH₂CH₂F1622,8001,200~17~7[1]

Note: IC₅₀ values can vary depending on the specific assay conditions.

Structure-Activity Relationship (SAR)

The data presented above and in the literature highlight several key structure-activity relationships for this compound-based NOS inhibitors:

  • The 2-amino group is crucial for binding to the active site, likely through interactions with conserved glutamate (B1630785) residues.

  • The 4-methyl group is generally well-tolerated and may contribute to favorable hydrophobic interactions.

  • Substitution at the 6-position of the pyrimidine ring is a key determinant of both potency and selectivity.

    • Small, hydrophobic alkyl groups at the 6-position tend to increase potency against iNOS.

    • The introduction of fluorine into the alkyl side chain can modulate potency and pharmacokinetic properties.

    • The length and branching of the alkyl chain influence isoform selectivity.

Conclusion

This compound represents a versatile and promising scaffold for the design of novel nitric oxide synthase inhibitors. The synthetic accessibility of this core and the ability to readily modify the 6-position allow for the systematic exploration of structure-activity relationships to optimize potency and selectivity. The protocols and data presented in these application notes provide a valuable resource for researchers engaged in the discovery and development of new therapeutic agents targeting the nitric oxide pathway.

References

High-performance liquid chromatography (HPLC) method for 2-Amino-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Analysis of 2-Amino-4-methylpyrimidine

This document provides a detailed protocol for the determination of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is suitable for purity analysis and quantification in research and drug development settings.

Introduction

This compound is a substituted pyrimidine (B1678525) that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this starting material. High-Performance Liquid Chromatography (HPLC) is a powerful technique that offers high resolution, sensitivity, and accuracy for the analysis of such compounds[1]. This application note describes a simple isocratic RP-HPLC method for the analysis of this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, with UV detection.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Orthophosphoric acid (H₃PO₄), analytical grade

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Note: The mobile phase composition and pH may be adjusted to optimize the separation.

3. Preparation of Solutions

  • 20 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation: Mix 200 mL of acetonitrile with 800 mL of the 20 mM Potassium Phosphate Buffer (pH 3.0). Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

4. Sample Preparation

Accurately weigh a sample containing approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of the mobile phase and sonicate for 10 minutes to dissolve. Allow the solution to cool to room temperature and dilute to volume with the mobile phase. Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with the mobile phase. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Data Presentation

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following are typical system suitability parameters for this method.

ParameterAcceptance Criteria
Retention Time (RT) Approximately 4.5 min (Varies with system)
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections)

Quantification

The amount of this compound in a sample is calculated using the external standard method based on the peak area.

Method Validation (General Considerations)

For use in a regulated environment, this method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range would be 0.01 to 0.2 mg/mL.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (1.0 mg/mL stock, 0.1 mg/mL working) system_suitability System Suitability Test (Inject Standard 5x) prep_standard->system_suitability prep_sample Prepare Sample Solution (approx. 0.1 mg/mL) sample_analysis Sample Analysis (Inject Blank, Standard, Sample) prep_sample->sample_analysis prep_mobile_phase Prepare Mobile Phase (ACN:Buffer 20:80) system_setup HPLC System Setup (Column, Flow, Temp, Wavelength) prep_mobile_phase->system_setup system_setup->system_suitability system_suitability->sample_analysis If Passes integrate_peaks Integrate Chromatograms sample_analysis->integrate_peaks calculate_results Calculate Purity / Assay (External Standard Method) integrate_peaks->calculate_results generate_report Generate Final Report calculate_results->generate_report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method is a straightforward and reliable approach for the analysis of this compound. The method is simple to set up and can be readily implemented in most analytical laboratories. For specific applications, further optimization and validation may be required.

References

Application Notes and Protocols for the Crystallization of 2-Amino-4-methylpyrimidine and its Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the crystallization of 2-Amino-4-methylpyrimidine and its salts, crucial for purification, polymorph screening, and the development of active pharmaceutical ingredients (APIs). The protocols are designed to be a starting point for laboratory experimentation.

Introduction

This compound is a heterocyclic amine that serves as a versatile building block in medicinal chemistry and drug development. Proper crystallization is essential to ensure high purity, desired crystal form (polymorph), and optimal physicochemical properties of the final compound and its salt forms. This document outlines techniques for the crystallization of the free base and the formation and crystallization of its salts.

Physicochemical Properties Relevant to Crystallization

General Solubility Profile:

  • High Solubility: Polar protic solvents like water, ethanol (B145695), and methanol (B129727) are generally good solvents for recrystallization.[1]

  • Moderate to High Solubility: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetone, and acetonitrile (B52724) can also be effective, particularly at elevated temperatures.

  • Low Solubility: Nonpolar solvents like toluene, ethylbenzene, and aliphatic hydrocarbons are expected to be poor solvents and can be considered as anti-solvents.

A systematic solvent screening is recommended to identify the optimal solvent or solvent system for a specific crystallization process.

Crystallization of this compound (Free Base)

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Single Solvent Recrystallization

Protocol 1: Recrystallization from an Aqueous Solution

This protocol is suitable for the general purification of this compound.

Experimental Protocol:

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot deionized water (e.g., near boiling).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: To maximize the yield, cool the flask in an ice bath for approximately 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point (158-160°C) until a constant weight is achieved.

Table 1: Example Quantitative Data for Recrystallization (Hypothetical)

ParameterValue
Starting Material10.0 g (crude)
SolventDeionized Water
Approximate Solvent Volume50-70 mL
Dissolution Temperature95-100°C
Cooling ProtocolSlow cool to RT, then 1h at 0-5°C
Crystal AppearanceOff-white to light brown crystalline powder
Yield75-85%
Purity (by HPLC)>99.5%
Two-Solvent Recrystallization

This method is useful when a single solvent does not provide optimal results. A good solvent in which the compound is highly soluble is paired with a poor solvent (anti-solvent) in which the compound is insoluble.

Protocol 2: Recrystallization from an Ethanol/Water Mixture

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Crystallization of this compound Salts

The formation of salts is a common strategy to improve the solubility, stability, and bioavailability of pharmaceutical compounds. The basic nitrogen atoms on the pyrimidine (B1678525) ring can be protonated by acids to form salts.

General Workflow for Salt Formation and Crystallization

The general workflow involves reacting the free base with an acid in a suitable solvent, followed by crystallization of the resulting salt.

Salt_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_isolation Isolation & Drying Dissolve_Base Dissolve 2-Amino-4- methylpyrimidine in Solvent Mix_Solutions Mix Solutions Dissolve_Base->Mix_Solutions Dissolve_Acid Dissolve Acid (e.g., HCl, Oxalic Acid) in Solvent Dissolve_Acid->Mix_Solutions Stir_React Stir at Controlled Temperature Mix_Solutions->Stir_React Induce_Crystallization Induce Crystallization (Cooling/Evaporation) Stir_React->Induce_Crystallization Filter_Crystals Filter Crystals Induce_Crystallization->Filter_Crystals Wash_Crystals Wash with Cold Solvent Filter_Crystals->Wash_Crystals Dry_Crystals Dry Under Vacuum Wash_Crystals->Dry_Crystals

Caption: Workflow for Salt Formation and Crystallization.

Protocol for this compound Hydrochloride

Experimental Protocol:

  • Dissolution of Base: Dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol (B130326) or ethanol.

  • Addition of Acid: Slowly add a solution of hydrochloric acid (1.0 eq) in the same solvent to the solution of the free base with stirring.

  • Crystallization: The hydrochloride salt will likely precipitate upon addition of the acid. The mixture can be stirred at room temperature or gently warmed and then cooled to improve crystal formation.

  • Isolation and Washing: Collect the salt by vacuum filtration and wash with a small amount of the cold solvent.

  • Drying: Dry the salt in a vacuum oven.

Table 2: Example Data for Hydrochloride Salt Formation

ParameterValue
This compound5.0 g
SolventIsopropanol
Solvent Volume100 mL
Acid37% HCl (aq.) or HCl in Isopropanol
Molar Ratio (Base:Acid)1:1
Reaction TemperatureRoom Temperature
Crystallization MethodPrecipitation/Cooling
Yield>95%
Purity (by HPLC)>99.8%
Protocol for Co-crystallization with a Carboxylic Acid (e.g., Oxalic Acid)

Experimental Protocol:

  • Dissolution: Dissolve equimolar amounts of this compound and the carboxylic acid (e.g., oxalic acid) in a suitable solvent, such as methanol or ethanol, with gentle heating.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow evaporation of the solvent can also be employed to induce crystallization.

  • Isolation and Washing: Collect the co-crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum.

Purification via Acid-Base Extraction and Precipitation

This technique is particularly useful for removing non-basic organic impurities. The process involves forming a water-soluble salt, washing with an organic solvent, and then regenerating the purified free base.

Purification_Workflow Start Crude 2-Amino-4- methylpyrimidine Dissolve_Acid Dissolve in Dilute Acid (e.g., HCl, pH 2-3) Start->Dissolve_Acid Wash Wash with Organic Solvent (e.g., Ethyl Acetate) Dissolve_Acid->Wash Separate_Aqueous Separate Aqueous Layer Wash->Separate_Aqueous Adjust_pH Adjust pH to 8-9 with Base (e.g., NaOH) Separate_Aqueous->Adjust_pH Precipitate Precipitate Purified Free Base Adjust_pH->Precipitate Filter_Dry Filter, Wash with Water, and Dry Precipitate->Filter_Dry End Pure 2-Amino-4- methylpyrimidine Filter_Dry->End

Caption: Purification by Acid-Base Extraction and Precipitation.

Experimental Protocol:

  • Salt Formation: Dissolve the crude this compound in a dilute aqueous acid solution (e.g., HCl) to a pH of 2-3.

  • Extraction of Impurities: Transfer the acidic aqueous solution to a separatory funnel and extract with an organic solvent immiscible with water (e.g., ethyl acetate (B1210297) or dichloromethane) to remove non-basic impurities.

  • Separation: Discard the organic layer and collect the aqueous layer containing the protonated this compound.

  • Precipitation: Slowly add a base (e.g., sodium hydroxide (B78521) solution) to the aqueous layer with stirring until the pH reaches 8-9. The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Table 3: Purity and Yield for Acid-Base Purification

ParameterValue
Starting Purity~95%
Acidic SolutionDilute HCl (pH 2-3)
Extraction SolventEthyl Acetate
Basic Solution1M NaOH (aq.)
Final pH for Precipitation8-9
Final Purity (by HPLC)>99%
Overall Yield85-95%

Summary of Crystallization Techniques

The choice of crystallization technique depends on the specific goals, such as purification, polymorph control, or salt formation.

Table 4: Comparison of Crystallization Techniques

TechniquePrimary UseAdvantagesDisadvantages
Single Solvent RecrystallizationGeneral PurificationSimple, effective for many compoundsRequires a suitable solvent with a good temperature-solubility profile
Two-Solvent RecrystallizationPurification when single solvent is not idealGreater flexibility in tuning solubilityCan be more complex to optimize solvent ratios
Salt Formation & CrystallizationImproved physicochemical propertiesCan enhance solubility, stability; good for purificationRequires stoichiometric control of acid
Acid-Base PrecipitationRemoval of non-basic impuritiesHighly effective for purificationInvolves multiple steps; may not be suitable for all impurities

These protocols and data provide a foundation for the successful crystallization of this compound and its salts. Optimization of these methods will be necessary based on the specific purity requirements, scale, and desired crystal form.

References

Application Notes and Protocols: A Step-by-Step Guide to the Purification of 2-Amino-4-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-Amino-4-methylpyrimidine and its derivatives. The following sections offer a comprehensive guide to various purification techniques, including recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC), complete with experimental protocols and quantitative data to aid researchers in achieving high-purity compounds for their studies.

Introduction

This compound and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural motif is present in a variety of biologically active molecules, including inhibitors of kinases and other enzymes. The purity of these compounds is paramount for accurate biological evaluation and to meet stringent regulatory requirements. This guide outlines effective methods for the purification of these derivatives, ensuring the removal of synthetic byproducts and other impurities.

Data Presentation: Comparison of Purification Methods

The selection of a purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of typical yields and purities obtained for compounds structurally related to this compound using different purification techniques.

Purification MethodCompoundScaleTypical YieldFinal PurityReference
Acid-Base Extraction & Recrystallization2-Amino-4-methylpyridine (B118599)6.86 g91.2%>98.5%[1]
Silica (B1680970) Gel Chromatography6-(2-Fluoropropyl)-4-methylpyridin-2-amine0.61 g81%High[2]
Recrystallization2-Amino-4-hydroxy-6-methylpyrimidine derivative1 g87%Not Specified[3]
Microwave Synthesis & Extraction4-(4-methylpiperazin-1-yl)pyrimidin-2-amine1.736 g54%Not Specified[4]

Experimental Protocols

Detailed methodologies for the most common and effective purification techniques are provided below.

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This method is particularly effective for purifying basic compounds like this compound from non-basic impurities.

Materials:

  • Crude this compound derivative

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Sodium hydroxide (B78521) solution (e.g., 2 M NaOH) or other suitable base

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

  • Filtration apparatus (Büchner funnel, filter paper)

  • Heating mantle or hot plate

  • Ice bath

Procedure:

  • Dissolution and Acidification: Dissolve the crude product in a suitable organic solvent. Transfer the solution to a separatory funnel and add dilute hydrochloric acid. Shake the funnel vigorously to allow the basic this compound derivative to react with the acid and form a water-soluble salt.

  • Extraction of Impurities: Allow the layers to separate. The aqueous layer contains the protonated product, while non-basic organic impurities remain in the organic layer. Drain the aqueous layer into a clean flask. The organic layer can be discarded or further processed if it contains valuable byproducts.

  • Basification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add sodium hydroxide solution while stirring until the solution becomes basic (pH > 8). The this compound derivative will precipitate out of the solution as a solid.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining salts.

  • Recrystallization:

    • Solvent Selection: Choose a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol and water are often good starting points for aminopyrimidines.

    • Dissolution: Place the crude solid in a flask and add a minimal amount of the recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

    • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

    • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities.

Materials:

  • Crude this compound derivative

  • Silica gel (60-200 mesh for gravity chromatography, 230-400 mesh for flash chromatography)

  • Eluent (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • Eluent Selection: Determine the optimal eluent system using TLC. The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the desired compound. For basic compounds that may streak on silica, adding a small amount of triethylamine (B128534) (e.g., 0.1-1%) to the eluent can improve separation.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.

    • Allow the silica to settle, and then add another layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Add the eluent to the top of the column and begin collecting fractions.

    • Maintain a constant flow rate. For flash chromatography, apply pressure using compressed air or a pump.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is used for high-resolution purification, especially for challenging separations or when very high purity is required.

Materials:

  • Crude or partially purified this compound derivative

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers or additives (e.g., formic acid, trifluoroacetic acid, ammonium (B1175870) acetate)

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative HPLC column (e.g., C18 reversed-phase)

  • Fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition, gradient, and column type. For basic compounds, adding an acid modifier like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent and filter it through a 0.45 µm filter.

  • Purification:

    • Equilibrate the preparative HPLC column with the initial mobile phase.

    • Inject the sample onto the column.

    • Run the developed gradient method.

    • Collect the fractions corresponding to the peak of the desired compound using a fraction collector.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the organic solvent using a rotary evaporator.

    • If the mobile phase contains non-volatile buffers, the product may need to be extracted or the aqueous solution lyophilized to obtain the final solid product.

Visualizations

Signaling Pathway

2-Amino-4-methylpyridine, a close structural analog of this compound, has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS).[2][5] The iNOS signaling pathway is crucial in the inflammatory response. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) and cytokines, cells like macrophages upregulate the expression of iNOS. This enzyme then catalyzes the production of nitric oxide (NO) from L-arginine. While NO is an important signaling molecule and a component of the innate immune response, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory diseases.[2]

iNOS_Signaling_Pathway LPS LPS / Cytokines Cell Macrophage LPS->Cell Stimulates iNOS_Induction iNOS Gene Transcription & Translation Cell->iNOS_Induction Induces iNOS_Enzyme iNOS Enzyme iNOS_Induction->iNOS_Enzyme Produces NO Nitric Oxide (NO) iNOS_Enzyme->NO Catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Enzyme Substrate Inflammation Inflammatory Response NO->Inflammation Mediates Inhibitor This compound Derivative (Inhibitor) Inhibitor->iNOS_Enzyme Inhibits Purification_Workflows cluster_0 Recrystallization Workflow cluster_1 Column Chromatography Workflow Recryst_Start Crude Product Recryst_Dissolve Dissolve in Minimal Hot Solvent Recryst_Start->Recryst_Dissolve Recryst_Filter Hot Filtration (optional) Recryst_Dissolve->Recryst_Filter Recryst_Cool Slow Cooling & Crystallization Recryst_Dissolve->Recryst_Cool Recryst_Filter->Recryst_Cool Recryst_Isolate Isolate Crystals (Filtration) Recryst_Cool->Recryst_Isolate Recryst_End Pure Crystals Recryst_Isolate->Recryst_End CC_Start Crude Product CC_Load Load Sample onto Column CC_Start->CC_Load CC_Elute Elute with Solvent System CC_Load->CC_Elute CC_Collect Collect Fractions CC_Elute->CC_Collect CC_Analyze Analyze Fractions (TLC) CC_Collect->CC_Analyze CC_Combine Combine Pure Fractions CC_Analyze->CC_Combine CC_End Pure Product CC_Combine->CC_End

References

Application Notes and Protocols: 2-Amino-4-methylpyrimidine in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile applications of 2-amino-4-methylpyrimidine and its derivatives in material science. The following sections detail its use as a corrosion inhibitor, a building block in crystal engineering for the development of novel co-crystals and metal-organic frameworks, and as a component in materials with nonlinear optical properties.

Corrosion Inhibition

This compound and its analogues have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly mild steel in acidic environments.[1][2][3] The inhibiting action is attributed to the adsorption of the molecule onto the metal surface, forming a protective layer that impedes the corrosion process. This adsorption is facilitated by the presence of nitrogen atoms and the π-electron system of the pyrimidine (B1678525) ring.

Quantitative Data for Corrosion Inhibition

The efficiency of corrosion inhibition is influenced by the concentration of the inhibitor. The following table summarizes the key parameters obtained from electrochemical studies of 2-amino-4,6-dimethylpyrimidine (B23340) (ADMP) as a corrosion inhibitor for mild steel in 0.5 M H₂SO₄.

Inhibitor Concentration (M)Corrosion Current Density (i_corr) (μA/cm²)Charge Transfer Resistance (R_ct) (Ω·cm²)Double Layer Capacitance (C_dl) (μF/cm²)Inhibition Efficiency (%)
0 (Blank)125045120-
0.5 x 10⁻³4801158561.6
1 x 10⁻³3101807075.2
0.5 x 10⁻²2152605582.8
1 x 10⁻²1623504087.0

Data synthesized from studies on 2-amino-4,6-dimethylpyrimidine.[1][2][3]

Experimental Protocols for Corrosion Studies

a) Potentiodynamic Polarization Measurements

This technique is used to determine the corrosion current density (i_corr) and the corrosion potential (E_corr), and to understand the kinetic behavior of the anodic and cathodic reactions.

Methodology:

  • Electrode Preparation: Mild steel specimens are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, rinsed with distilled water, and dried.

  • Electrochemical Cell Setup: A three-electrode cell is used, with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Electrolyte: The corrosive medium is a 0.5 M H₂SO₄ solution. Different concentrations of this compound are added to this solution for inhibition studies.

  • Stabilization: The working electrode is immersed in the test solution for approximately 30 minutes to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential is scanned from a more negative potential to a more positive potential with respect to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s to 1 mV/s).

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel slopes of the anodic and cathodic curves to the corrosion potential (E_corr).

b) Electrochemical Impedance Spectroscopy (EIS)

EIS is employed to investigate the formation of the protective film and to determine the charge transfer resistance (R_ct).

Methodology:

  • Cell and Electrode Setup: The same three-electrode setup as for potentiodynamic polarization is used.

  • Measurement Parameters: After stabilization of the OCP, a small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).[1][4][5]

  • Data Analysis: The impedance data is plotted as a Nyquist plot (Z_imaginary vs. Z_real). The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the Nyquist plot. The double-layer capacitance (C_dl) can also be calculated.

experimental_workflow_corrosion cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_electrode Prepare Mild Steel Electrode setup_cell Assemble 3-Electrode Cell prep_electrode->setup_cell prep_solution Prepare H₂SO₄ with/without Inhibitor prep_solution->setup_cell stabilize Stabilize OCP (30 min) setup_cell->stabilize pdp Potentiodynamic Polarization stabilize->pdp eis Electrochemical Impedance Spectroscopy stabilize->eis analyze_pdp Tafel Extrapolation (i_corr, E_corr) pdp->analyze_pdp analyze_eis Nyquist Plot (R_ct, C_dl) eis->analyze_eis calc_eff Calculate Inhibition Efficiency analyze_pdp->calc_eff analyze_eis->calc_eff

Workflow for Corrosion Inhibition Studies.

Crystal Engineering

This compound serves as a versatile building block in crystal engineering due to its hydrogen bonding capabilities (both donor and acceptor sites) and its ability to coordinate with metal ions. This allows for the rational design and synthesis of novel co-crystals and metal-organic frameworks (MOFs) with tailored structural and functional properties.

a) Co-crystal Formation

Co-crystals are multi-component crystals where the components are held together by non-covalent interactions, primarily hydrogen bonds.

Application Example: Co-crystals with p-xylylene-bis(thioacetic) acid

The co-crystallization of 2-amino-4,6-dimethylpyrimidine (DMP) with p-xylylene-bis(thioacetic) acid (p-XBTA) has been shown to yield different crystalline forms depending on the crystallization conditions.[6]

Experimental Protocol for Co-crystal Synthesis (Slow Evaporation):

  • Reactant Preparation: Dissolve equimolar amounts of 2-amino-4,6-dimethylpyrimidine and p-xylylene-bis(thioacetic) acid in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetonitrile).

  • Crystallization: Loosely cover the container with the solution to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: After a period of several days to weeks, single crystals suitable for X-ray diffraction can be harvested.

  • Characterization: The resulting crystals are characterized by single-crystal X-ray diffraction to determine their structure, and by techniques such as FTIR and thermal analysis (TG/DSC) to confirm the formation of a new phase.

cocrystal_synthesis start Start dissolve Dissolve 2-Amino-4,6-dimethylpyrimidine and p-xylylene-bis(thioacetic) acid in a suitable solvent start->dissolve evaporate Slow Evaporation at Room Temperature dissolve->evaporate harvest Harvest Single Crystals evaporate->harvest characterize Characterize Crystals (SC-XRD, FTIR, TG/DSC) harvest->characterize end End characterize->end

General Workflow for Co-crystal Synthesis.
b) Metal-Organic Frameworks (MOFs)

2-Aminopyrimidine (B69317) can act as a ligand in the synthesis of metal-organic frameworks. These materials are highly porous and have applications in gas storage, separation, and catalysis.

Application Example: Synthesis of a Cu(II)-malonate complex with 2-aminopyrimidine

A copper(II)-malonate complex incorporating 2-aminopyrimidine as an auxiliary ligand has been synthesized and characterized.[1][6]

Experimental Protocol for MOF Synthesis:

  • Reactant Solutions:

  • Reaction:

    • Add the malonic acid solution to the copper(II) chloride solution at 60 °C with stirring.

    • Add the warm 2-aminopyrimidine solution dropwise to the mixture with continuous stirring.

    • Finally, add the warm ammonium hexafluorophosphate solution.

  • Heating and Crystallization: Heat the reaction mixture at 60 °C for one hour with continuous stirring.

  • Isolation: Cool the resulting solution, filter it, and leave it undisturbed for crystallization at room temperature. Blue, block-shaped single crystals suitable for X-ray analysis can be obtained after several weeks.

Nonlinear Optical (NLO) Materials

Derivatives of 2-amino-4-methylpyridine (B118599) have been investigated for their potential in nonlinear optical applications. These materials can alter the properties of light passing through them, which is crucial for technologies like optical switching and frequency conversion. The NLO response in these molecules often arises from the intramolecular charge transfer between electron-donating (amino group) and electron-accepting moieties, facilitated by a conjugated π-system.[7]

Quantitative Data for a Related NLO Crystal

The following table presents the third-order nonlinear optical properties of a 2-amino 6-methylpyridinium salicylate (B1505791) (2A6MPS) single crystal, which is structurally related to this compound derivatives.

PropertyValue
Nonlinear Refractive Index (n₂)10⁻⁸ cm²/W
Nonlinear Absorption Coefficient (β)10⁻⁴ cm/W
Third-order NLO Susceptibility (χ⁽³⁾)10⁻⁶ esu

Data obtained from Z-scan measurements using a 532 nm CW Nd:YAG laser.[8]

Experimental Protocol for NLO Property Measurement (Z-scan Technique)

The Z-scan technique is a widely used method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials.

Methodology:

  • Sample Preparation: A solution of the 2-amino-4-methylpyridine derivative is prepared in a suitable solvent and placed in a cuvette of known path length. For single crystals, the crystal is mounted on a holder.

  • Experimental Setup:

    • A laser beam (e.g., a CW or pulsed Nd:YAG laser) is focused using a lens.

    • The sample is mounted on a translation stage that allows it to be moved along the z-axis (the direction of beam propagation) through the focal point of the lens.

    • A detector is placed in the far-field to measure the transmitted light.

  • Closed-Aperture Z-scan (for n₂):

    • An aperture is placed before the detector to measure only the central part of the beam.

    • The sample is moved along the z-axis, and the transmitted intensity through the aperture is recorded as a function of the sample's position (z).

    • A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative (self-defocusing) nonlinear refractive index, while the opposite indicates a positive (self-focusing) n₂.

  • Open-Aperture Z-scan (for β):

    • The aperture is removed, and the total transmitted intensity is measured by the detector.

    • A decrease in transmittance near the focal point indicates nonlinear absorption (e.g., two-photon absorption).

  • Data Analysis: The magnitude of n₂ and β are calculated by fitting the experimental data to theoretical Z-scan equations.

z_scan_workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis laser Laser Source lens Focusing Lens laser->lens sample Sample on Translation Stage lens->sample aperture Aperture (for closed-scan) sample->aperture move_sample Translate Sample along Z-axis sample->move_sample detector Detector aperture->detector record_intensity Record Transmitted Intensity vs. Position move_sample->record_intensity closed_scan Closed-Aperture Data (determines n₂) record_intensity->closed_scan open_scan Open-Aperture Data (determines β) record_intensity->open_scan fit_data Fit Data to Theoretical Models closed_scan->fit_data open_scan->fit_data

Workflow for Z-scan Measurement of NLO Properties.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Purity of 2-Amino-4-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working with 2-Amino-4-methylpyrimidine derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the purification of this compound derivatives.

Issue 1: Persistent Impurities After Initial Purification

Question: I've performed an initial purification of my this compound derivative, but TLC and NMR analysis still show the presence of impurities. What should I do next?

Answer: Persistent impurities often have similar physicochemical properties to the target compound. A multi-step purification strategy is often necessary. The following workflow can help improve the purity of your product.

PurificationWorkflow start Crude Product (Purity < 90%) assess_purity Assess Purity (TLC, LC-MS, NMR) start->assess_purity select_method Select Purification Method assess_purity->select_method recrystallization Recrystallization select_method->recrystallization Crystalline solid chromatography Column Chromatography select_method->chromatography Complex mixture/ Close impurities acid_base Acid-Base Extraction select_method->acid_base Basic product, Neutral/acidic impurities assess_purity_2 Assess Purity (>98%?) recrystallization->assess_purity_2 chromatography->assess_purity_2 acid_base->assess_purity_2 end Pure Product assess_purity_2->end Yes re_purify Re-purify with Alternative Method assess_purity_2->re_purify No re_purify->select_method

Caption: General workflow for improving the purity of this compound derivatives.

Issue 2: Difficulty in Removing a Specific Side Product

Question: My reaction produces a significant amount of a hard-to-remove byproduct, 2,6-diamino-4-methylpyrimidine. How can I separate this from my desired this compound?

Answer: The similar polarity of the mono- and di-amino pyrimidine (B1678525) derivatives makes their separation by standard chromatography challenging. An acid-base extraction method can be highly effective in such cases. The di-amino compound is more basic and can be selectively separated by careful pH control. A patented method describes a purification process that can achieve high purity by avoiding the formation of this byproduct.[1]

Issue 3: The Purified Product is Colored

Question: After purification, my this compound derivative is a colored solid, but I expect it to be white. What could be the cause?

Answer: The presence of color can indicate trace impurities, such as oxidation products or residual reagents from the synthesis. The use of a decolorizing agent like activated carbon during the purification process can be beneficial.[1] In a typical procedure, the crude product is dissolved, treated with a small amount of activated carbon, and then filtered before proceeding with crystallization or extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying this compound derivatives?

A1: The most common and effective purification techniques are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature of the impurities and the scale of the reaction. For crystalline solids with impurities of different solubility, recrystallization is often a good first choice. For complex mixtures or impurities with similar polarity to the product, column chromatography is more suitable.[2] Acid-base extraction is particularly useful for separating the basic 2-aminopyrimidine (B69317) derivatives from neutral or acidic impurities.[1]

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound and its derivatives, which are generally polar, solvents like ethanol, isopropanol, or mixtures containing ethyl acetate (B1210297) and hexanes can be effective.[3] A good practice is to test the solubility of your crude product in a range of solvents on a small scale to identify the optimal one.

Q3: What type of column chromatography is best suited for these compounds?

A3: Due to the polar nature of this compound derivatives, normal-phase column chromatography using silica (B1680970) gel is very common.[4] A typical mobile phase would be a mixture of a less polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The polarity of the eluent is gradually increased to elute the compounds from the column. For highly polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.

Q4: Can you provide a general protocol for acid-base extraction of this compound?

A4: A general protocol involves dissolving the crude product in an organic solvent and extracting it with an acidic aqueous solution. This protonates the basic amino group, making the compound soluble in the aqueous layer and leaving non-basic impurities in the organic layer. The aqueous layer is then separated, and the pH is adjusted with a base to precipitate the purified product. A specific patented method for 2-amino-4-methylpyridine (B118599) involves dissolving the crude product in a dilute acid solution (pH 2-3), extracting with an organic solvent to remove impurities, and then adjusting the pH of the aqueous phase to 8-9 to precipitate the pure product.[1]

Data on Purification Efficiency

The following table summarizes the reported purity levels achieved for this compound derivatives using different purification methods.

Purification MethodDerivativePurity AchievedYieldReference
Acid-Base Extraction2-Amino-4-methylpyridine> 98%Not specified[1]
Distillation & Recrystallization2-Amino-4,6-dimethylpyridine> 99%> 70%[3]
Column Chromatography6-(2-Fluoropropyl)-4-methylpyridin-2-amineNot specified81%[4]

Key Experimental Protocols

Protocol 1: Recrystallization of 2-Amino-4,6-dimethylpyridine

This protocol is adapted from a patented procedure for the purification of 2-amino-4,6-dimethylpyridine.[3]

  • Dissolution: Take the crude product obtained from solid reduced pressure distillation.

  • Solvent Addition: Add isopropyl ether to the crude product.

  • Heating: Gently heat the mixture until the solid completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the white crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of a 2-Amino-4-methylpyridine Derivative

This is a general protocol based on common practices for purifying aminopyridine derivatives.[4]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Start the elution with a low-polarity mobile phase (e.g., 10:1 hexanes:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 4:1 hexanes:ethyl acetate) to elute your target compound.

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Acid-Base Extraction of 2-Amino-4-methylpyridine

This protocol is based on a patented purification method.[1]

  • Acidification: Dissolve the crude 2-amino-4-methylpyridine in a dilute acid solution (e.g., dilute HCl) until the solution is clear and the pH is between 2 and 3.

  • Extraction of Impurities: Add an organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) to the acidic aqueous solution and shake. Separate the layers and discard the organic layer, which contains neutral and acidic impurities.

  • Basification: Slowly add a basic solution (e.g., sodium hydroxide (B78521) solution, sodium carbonate solution, or ammonia (B1221849) water) to the aqueous layer with stirring until the pH reaches 8-9.

  • Precipitation and Isolation: The pure 2-amino-4-methylpyridine will precipitate out of the solution. Collect the solid by filtration.

  • Washing and Drying: Wash the filter cake with distilled water and dry it under vacuum.

Impurity and Purification Strategy

The choice of purification method is often dictated by the types of impurities present. The following diagram illustrates the relationship between common impurity types and the most suitable purification techniques.

ImpurityPurification cluster_impurities Common Impurity Types cluster_methods Effective Purification Methods starting_materials Unreacted Starting Materials chromatography Column Chromatography starting_materials->chromatography recrystallization Recrystallization starting_materials->recrystallization side_products Structurally Similar Side-Products (e.g., di-amino derivative) side_products->chromatography acid_base Acid-Base Extraction side_products->acid_base If different pKa reagents Reagents & Catalysts reagents->acid_base reagents->recrystallization colored_impurities Colored/Oxidation Products colored_impurities->recrystallization activated_carbon Activated Carbon Treatment colored_impurities->activated_carbon

Caption: Relationship between impurity types and effective purification methods.

References

Common side reactions in the synthesis of 2-Amino-4-methylpyrimidine analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-amino-4-methylpyrimidine analogues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-amino-4,6-dimethylpyrimidine (B23340)?

A1: The most prevalent and straightforward method is the condensation reaction between a guanidine (B92328) salt (such as guanidine hydrochloride or guanidine carbonate) and acetylacetone (B45752) in the presence of a base.[1][2] This reaction, a variation of the Pinner pyrimidine (B1678525) synthesis, is widely used due to its efficiency and the ready availability of the starting materials.[3][4][5]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in this synthesis can stem from several factors. Common issues include suboptimal reaction temperature, incorrect pH, impure starting materials, or the presence of water in the reaction mixture.[3][6] Additionally, side reactions such as the self-condensation of acetylacetone can consume the starting material and reduce the yield of the desired product.[3][7]

Q3: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these byproducts?

A3: The presence of multiple spots on a TLC plate likely indicates the formation of side products. The most common byproduct is the result of the self-condensation of acetylacetone under basic conditions.[7][8] Other possibilities include unreacted starting materials or intermediates that have not fully cyclized to form the pyrimidine ring.[3]

Q4: How can I purify the crude 2-amino-4,6-dimethylpyrimidine?

A4: Recrystallization is a common and effective method for purifying the final product. A typical procedure involves dissolving the crude product in hot water, treating with activated carbon to remove colored impurities, followed by filtration and cooling to induce crystallization.[2] Washing the crystals with cold water and drying them thoroughly will yield the purified 2-amino-4,6-dimethylpyrimidine.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low to No Product Formation Incorrect Base or pH: The reaction requires a basic medium to proceed.Ensure an appropriate base (e.g., sodium carbonate, sodium hydroxide) is used to achieve and maintain a basic pH throughout the reaction.[2]
Low Reaction Temperature: The reaction may not have sufficient energy to proceed to completion.Increase the reaction temperature. Refluxing the reaction mixture is a common practice to ensure the reaction goes to completion.[2]
Impure Reactants: Impurities in guanidine or acetylacetone can inhibit the reaction.Use high-purity, and if necessary, freshly distilled or recrystallized starting materials.
Formation of a Sticky, Oily Residue Self-Condensation of Acetylacetone: Acetylacetone can undergo self-condensation in the presence of a base, leading to polymeric materials.[7]Add the base portion-wise or control the temperature to minimize this side reaction. Ensure efficient stirring to prevent localized high concentrations of base.
Incomplete Reaction (Starting Material Remains) Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.Increase the reaction time and monitor the progress by TLC until the starting materials are consumed.
Poor Solubility of Guanidine Salt: The guanidine salt may not be fully dissolved, limiting its availability for reaction.Ensure the guanidine salt is completely dissolved in the solvent before or during the addition of the base.
Product is Highly Colored Formation of Chromophoric Impurities: Side reactions or degradation of materials at high temperatures can lead to colored byproducts.During workup, treat the solution of the crude product with activated carbon before recrystallization to adsorb colored impurities.[2]

Experimental Protocols

Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol describes a general procedure for the synthesis of 2-amino-4,6-dimethylpyrimidine from guanidine hydrochloride and acetylacetone.

Materials:

  • Guanidine hydrochloride

  • Acetylacetone

  • Sodium carbonate

  • Water

  • Activated carbon

  • Ethanol (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1 equivalent) and sodium carbonate (1 equivalent) in water.

  • To this solution, add acetylacetone (1 equivalent) dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to precipitate the crude product.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • For purification, dissolve the crude product in a minimum amount of hot water.

  • Add a small amount of activated carbon to the hot solution and heat for a few minutes with stirring.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.[1][2]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 2-Amino-4,6-dimethylpyrimidine

Entry Base Temperature (°C) Reaction Time (h) Yield (%) Reference
1Sodium Carbonate95-1002~90[2]
2Sodium Hydroxide95-1002High (unspecified)[2]
3Sodium Carbonate50-556<60[2]
4Sodium Carbonate600.5 (Sonication)75[1]

Visualizations

Reaction Pathways

Main_Reaction_Pathway Reactants Guanidine + Acetylacetone Intermediate1 Initial Adduct Reactants->Intermediate1 Nucleophilic attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product 2-Amino-4,6-dimethylpyrimidine Intermediate2->Product Dehydration

Caption: Main reaction pathway for the synthesis of 2-Amino-4,6-dimethylpyrimidine.

Side_Reaction_Pathway Acetylacetone 2 x Acetylacetone Aldol_Adduct Aldol Adduct Acetylacetone->Aldol_Adduct Aldol addition Side_Product Self-Condensation Product Aldol_Adduct->Side_Product Dehydration

Caption: Common side reaction: Self-condensation of acetylacetone.

Troubleshooting Logic

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Reactant Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, pH) Start->Check_Conditions Check_Side_Reactions Analyze for Side Products (TLC, NMR) Start->Check_Side_Reactions Solution1 Use Pure Reactants Check_Purity->Solution1 Solution2 Adjust Conditions Check_Conditions->Solution2 Purification Optimize Purification (Recrystallization, Charcoal) Check_Side_Reactions->Purification Solution3 Modify Conditions to Minimize Side Reactions Check_Side_Reactions->Solution3 Solution4 Refine Purification Protocol Purification->Solution4

Caption: A logical workflow for troubleshooting synthesis issues.

References

Overcoming solubility issues of 2-Amino-4-methylpyrimidine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during reactions involving 2-Amino-4-methylpyrimidine.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My this compound is not dissolving in my chosen solvent. What should I do?

Answer: Initial insolubility is a common challenge. Follow this systematic approach to identify a suitable solvent system.

First, consult the solubility data summarized below to select an appropriate starting solvent. If the compound remains insoluble, proceed through the troubleshooting workflow.

Solubility Profile of this compound

The solubility of this compound can be influenced by the solvent, temperature, and pH. Below is a summary of its known solubility characteristics.

SolventSolubility DescriptionSource
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
Methanol (MeOH)Slightly Soluble[1]
Water (H₂O)Can be crystallized from[1][2]
Ethanol (EtOH)Can be crystallized from[1][2]

Note: For related aminopyrimidine compounds, solvents like N,N-dimethylformamide (DMF), acetone, and other lower alcohols have also been shown to be effective and may be considered.[3][4][5]

Experimental Workflow for Solubility Troubleshooting

The following workflow provides a step-by-step process for addressing solubility issues.

G start Start: Insoluble Compound solvent_selection Select Solvent from Profile (e.g., DMSO, DMF, MeOH, EtOH) start->solvent_selection dissolve_check1 Does it dissolve at RT? solvent_selection->dissolve_check1 heating Apply Gentle Heating (e.g., 37-50°C) dissolve_check1->heating No success Success: Compound Solubilized dissolve_check1->success Yes sonication Use Sonication heating->sonication dissolve_check2 Does it dissolve? sonication->dissolve_check2 cosolvent Add a Co-solvent (e.g., Water, Toluene) dissolve_check2->cosolvent No dissolve_check2->success Yes dissolve_check3 Does it dissolve? cosolvent->dissolve_check3 ph_modification Adjust pH (Acidic) (e.g., add dilute HCl) dissolve_check3->ph_modification No dissolve_check3->success Yes dissolve_check4 Does it dissolve? ph_modification->dissolve_check4 dissolve_check4->success Yes failure Re-evaluate Reaction Conditions or Solvent System dissolve_check4->failure No

Caption: A workflow for troubleshooting solubility issues.

Question: The compound dissolves initially but precipitates out when I add other reagents or change the temperature. What can I do?

Answer: Precipitation during a reaction indicates that the solution has become supersaturated due to a change in conditions. Consider the following strategies:

  • Maintain Temperature: If the compound was dissolved with heating, ensure the reaction mixture is maintained at that temperature.

  • Co-solvent System: The addition of a new reagent may have altered the polarity of your solvent system, reducing solubility. Introducing a co-solvent that is miscible with your current system but has better solvating power for the precipitate can resolve this.[6][7]

  • Slow Addition: Add subsequent reagents slowly to the solution of this compound. This allows the equilibrium to adjust and can prevent sudden precipitation.

  • Increase Solvent Volume: A more dilute reaction mixture may keep the compound and its products in solution.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound?

A1: Based on available data, slightly polar to polar solvents are recommended. Start with Dimethyl Sulfoxide (DMSO) or Methanol (MeOH).[1] N,N-dimethylformamide (DMF) and Ethanol (EtOH) are also excellent candidates to try based on purification methods and data from similar compounds.[1][2][4]

Q2: How does pH affect the solubility of this compound?

A2: this compound is a basic compound with a pKa of approximately 4.11.[1] This means its solubility is highly dependent on pH. In acidic conditions (pH < 4.11), the amino group on the pyrimidine (B1678525) ring will be protonated, forming a more soluble salt. Therefore, decreasing the pH of aqueous or protic solvent systems can significantly enhance solubility.[4]

G cluster_0 Effect of pH on Solubility low_ph Acidic (pH < 4.11) protonated Protonated Form (Pyrimidinium Salt) low_ph->protonated Favors high_ph Neutral/Basic (pH > 4.11) neutral Neutral Form (Free Base) high_ph->neutral Favors high_sol Higher Solubility protonated->high_sol Leads to low_sol Lower Solubility neutral->low_sol Leads to

References

Preventing byproduct formation in 2-Amino-4-methylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Amino-4-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the condensation reaction between a guanidine (B92328) salt (such as guanidine hydrochloride or guanidine nitrate) and acetylacetone (B45752) in the presence of a base. This reaction is a variation of the classical Pinner pyrimidine (B1678525) synthesis.[1][2]

Q2: What are the typical reaction conditions for this synthesis?

A2: Reaction conditions can vary, but a general protocol involves heating a mixture of the guanidine salt, acetylacetone, and a base (like sodium ethoxide or sodium carbonate) in a suitable solvent, often an alcohol such as ethanol (B145695).[1][3] Reaction temperatures typically range from refluxing ethanol (around 78°C) to higher temperatures under pressure.[3][4][5]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[2][6] By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low product yield is a frequent issue that can be attributed to several factors. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solutions
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC until the starting materials are consumed.[2] - Increase Reaction Temperature: If the reaction is sluggish at lower temperatures, cautiously increasing the temperature may improve the reaction rate and yield.[1] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[7]
Suboptimal Base - Choice of Base: The strength and stoichiometry of the base are critical. Stronger bases like sodium ethoxide are commonly used to deprotonate the guanidine salt and facilitate the reaction.[3][8] Ensure the base is used in at least a stoichiometric amount to neutralize the acid formed from the guanidine salt.
Hydrolysis of Reactants or Intermediates - Anhydrous Conditions: Ensure all reactants, solvents, and glassware are thoroughly dried. Moisture can lead to the hydrolysis of reactants and intermediates, reducing the yield.[2]
Sub-optimal Stoichiometry - Reactant Ratio: A slight excess of either guanidine or acetylacetone can be employed to drive the reaction to completion, depending on which is the more valuable reagent.
Issue 2: Formation of Byproducts Complicating Purification

The presence of byproducts is a common challenge that affects the purity of the final product.

Q4: What are the common byproducts in the synthesis of this compound?

A4: While specific data on all possible byproducts is limited, based on the reactivity of the starting materials, potential byproducts could include:

  • Isomeric Pyrimidines: If an unsymmetrical β-dicarbonyl compound is used instead of acetylacetone, the formation of regioisomers is possible.

  • Products of Self-Condensation: Acetylacetone can undergo self-condensation under certain conditions.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of guanidine salts and acetylacetone in the crude product.

Q5: I am observing a significant amount of an unknown impurity. How can I identify and prevent its formation?

A5: The following workflow can help identify and mitigate the formation of unknown byproducts.

Byproduct_Troubleshooting cluster_identification Byproduct Identification cluster_prevention Prevention Strategy Identify Isolate Impurity Characterize Characterize by NMR, MS, IR Identify->Characterize Purification (e.g., Chromatography) Mechanism Propose Formation Mechanism Characterize->Mechanism Optimize Optimize Reaction Conditions Mechanism->Optimize e.g., Adjust Temperature, Stoichiometry Purify Develop Purification Protocol Optimize->Purify Based on byproduct properties

Caption: Troubleshooting workflow for byproduct identification and prevention.

Troubleshooting Steps:

  • Isolate the Impurity: Attempt to isolate the major impurity from the crude product using techniques like column chromatography or recrystallization.

  • Characterize the Impurity: Utilize spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to determine the structure of the byproduct.

  • Propose a Formation Mechanism: Based on the structure of the byproduct, deduce its likely formation pathway from the starting materials or intermediates.

  • Optimize Reaction Conditions: Adjust reaction parameters to disfavor the byproduct formation pathway. For instance:

    • Temperature Control: Lowering the reaction temperature can sometimes suppress side reactions.[9]

    • Order of Addition: Adding the base portion-wise or changing the order of reactant addition may influence the reaction pathway.

    • Catalyst Choice: While this reaction is often base-catalyzed, exploring different bases or additives could alter the product distribution.

  • Develop a Purification Strategy: Once the properties of the byproduct are known, a more effective purification method can be designed. For example, if the byproduct has a different polarity or solubility profile, techniques like selective extraction or recrystallization from a specific solvent system can be employed. A common purification method for aminopyrimidines involves dissolution in a dilute acid, extraction of non-basic impurities with an organic solvent, followed by basification of the aqueous layer to precipitate the purified product.[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol is adapted from a patented procedure for the synthesis of 2-amino-4,6-dimethylpyrimidine.[1]

Materials:

  • Guanidine nitrate (B79036) or Guanidine hydrochloride

  • Acetylacetone

  • Sodium carbonate

  • Water

  • Activated carbon

  • 25% Brine solution

Procedure:

  • To 250 parts of water, add 135.5 parts of guanidine nitrate, 83.5 parts of sodium carbonate, and 100 parts of acetylacetone.

  • Heat the slurry to 95-100°C for 2 hours.

  • Cool the slurry to room temperature and dilute it with water to 488 parts.

  • Further cool the mixture to 10°C and hold for 1 hour.

  • Filter the crystalline product and wash the filter cake with 75 parts of a 25% brine solution at 5-10°C.

  • For further purification, add the wet cake to 330 parts of water and heat to 85-90°C.

  • Add 4.4 parts of activated carbon and clarify the solution after 15 minutes.

  • Cool the filtrate to 15°C, stir for 15 minutes, and filter.

  • Wash the cake with 30 parts of water at 5-10°C, suck dry, and then dry at 50°C.

Data Presentation

The following table summarizes the impact of different reaction conditions on the synthesis of pyrimidine derivatives, drawn from analogous syntheses.

Reactants Base/Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Guanidine nitrate, AcetylacetoneSodium carbonateWater95-1002High (not specified)[1]
Guanidine hydrochloride, AcetylacetoneSodium carbonateWater95-1002High (not specified)[1]
Guanidine nitrate, Ethyl cyanoacetateSodium methoxideMethanolReflux495[11]
Guanidine hydrochloride, Ethyl cyanoacetateSodium ethoxideEthanolReflux280-82[8]

Visualizations

Signaling Pathway: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound from guanidine and acetylacetone.

Synthesis_Pathway Guanidine Guanidine Intermediate1 Initial Adduct Guanidine->Intermediate1 Acetylacetone Acetylacetone Acetylacetone->Intermediate1 Base Base (e.g., NaOEt) Base->Guanidine Deprotonation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product This compound Intermediate2->Product Dehydration

Caption: Reaction pathway for this compound synthesis.

Logical Relationship: Troubleshooting Low Yield

This diagram outlines the logical steps to troubleshoot low product yield.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Increase_Time_Temp Increase Reaction Time/Temp Incomplete->Increase_Time_Temp Check_Conditions Verify Anhydrous Conditions & Stoichiometry Complete->Check_Conditions Optimize_Base Optimize Base Check_Conditions->Optimize_Base Purification_Loss Check for Product Loss During Workup/Purification Optimize_Base->Purification_Loss

Caption: Decision tree for troubleshooting low reaction yield.

References

Identifying and removing impurities from 2-Amino-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-4-methylpyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Impurities in this compound typically originate from the synthetic route. A common synthesis involves the condensation of guanidine (B92328) with a β-dicarbonyl compound like acetylacetone (B45752). Therefore, potential impurities include:

  • Unreacted Starting Materials: Guanidine, Acetylacetone.

  • Isomeric Byproducts: Such as 2-Amino-6-methylpyrimidine, which can form if the reaction is not perfectly regioselective.

  • Side-Reaction Products: Products from the self-condensation of acetylacetone under basic conditions.

  • Residual Solvents: Solvents used during the reaction or initial purification steps (e.g., ethanol, toluene).

Q2: My this compound sample is off-white or yellow. Does this indicate impurities?

A2: Yes, a discoloration from the expected white crystalline solid often suggests the presence of impurities.[1] These could be colored organic byproducts from the synthesis or degradation products. Further analysis is recommended to identify the nature of these impurities.

Q3: Which analytical techniques are best for identifying impurities in my sample?

A3: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of the main component and detecting non-volatile impurities.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities, such as residual solvents or certain starting materials.[3][4] Derivatization may be required for the polar amino group to improve volatility.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main compound and any impurities present in significant amounts (>1%).[1] It can be very useful for identifying isomeric impurities.

Troubleshooting Guides

Issue 1: An unknown peak is observed in the HPLC chromatogram.

Possible Cause: The peak could correspond to an unreacted starting material, an isomer, or a byproduct of the synthesis.

Troubleshooting Steps:

  • Analyze Standards: If available, run HPLC analyses of the starting materials (e.g., acetylacetone, guanidine) under the same conditions to see if retention times match.

  • LC-MS Analysis: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio of the unknown peak.[1] This can help determine its molecular weight and elemental composition, providing crucial clues to its identity.

  • Fraction Collection & NMR: If the impurity is present in sufficient quantity, collect the fraction corresponding to the unknown peak as it elutes from the column and analyze it by NMR for structural elucidation.

Issue 2: The purity of the synthesized this compound is below the required specification.

Possible Cause: The crude product contains significant amounts of impurities that were not removed by initial workup procedures like simple filtration or extraction.

Recommended Solution: Further purification is necessary. The choice of method depends on the nature of the impurities and the scale of the experiment. The most common and effective methods are recrystallization and column chromatography.

Experimental Protocols & Data

Method 1: Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds by separating the desired product from soluble and insoluble impurities.[6]

Detailed Protocol:

  • Solvent Screening: The first and most critical step is to find a suitable solvent.[6] The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Test small amounts of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) to find the best candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve saturation.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal (if used).

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

Table 1: Hypothetical Recrystallization Efficiency

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Yellowish PowderWhite Crystalline Solid
Purity (by HPLC) 94.5%99.7%
Key Impurity A 2.1%< 0.1%
Key Impurity B 1.8%Not Detected
Method 2: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) as a mobile phase (solvent) is passed through it.[8]

Detailed Protocol:

  • TLC Analysis: First, determine the optimal solvent system (eluent) using Thin-Layer Chromatography (TLC).[9] The goal is to find a solvent mixture (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) that provides good separation between the desired compound (Rf value of 0.3-0.4) and its impurities.

  • Column Packing: Prepare a glass column by placing a small plug of cotton or glass wool at the bottom.[8] Add a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.[8] Carefully add this solution to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions from the bottom.[9] Maintain a constant flow, using gentle air pressure ("flash chromatography") if necessary to speed up the process.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Method 3: Purity Analysis by HPLC

Representative HPLC Protocol:

This protocol can be adapted from methods used for similar pyrimidine (B1678525) derivatives.[2]

  • Instrumentation: HPLC system with a UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Visual Workflow Guides

G cluster_0 Impurity Identification Workflow start Crude Sample of This compound analytical_step Perform Analytical Tests (HPLC, GC-MS, NMR) start->analytical_step data_analysis Analyze Data: - Compare with Reference Spectra - Identify Unknown Peaks analytical_step->data_analysis impurity_identified Impurity Identified? data_analysis->impurity_identified select_purification Select Appropriate Purification Method impurity_identified->select_purification Yes lcms_nmr Further Analysis: LC-MS for Mass NMR for Structure impurity_identified->lcms_nmr No end_node Pure Compound select_purification->end_node lcms_nmr->data_analysis G cluster_1 Column Chromatography Experimental Workflow prep_slurry 1. Prepare Silica Slurry in Eluent pack_column 2. Pack Column with Slurry prep_slurry->pack_column load_sample 3. Load Crude Sample (dissolved in min. solvent) pack_column->load_sample elute 4. Elute with Solvent & Collect Fractions load_sample->elute analyze_fractions 5. Analyze Fractions using TLC elute->analyze_fractions combine 6. Combine Pure Fractions analyze_fractions->combine evaporate 7. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

References

Stability and degradation pathways of 2-Amino-4-methylpyrimidine under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation pathways of 2-Amino-4-methylpyrimidine under various stress conditions. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.

Disclaimer: Direct and comprehensive stability studies on this compound are limited in publicly available literature. Therefore, the following guidance is based on established principles of forced degradation studies for pharmaceuticals and data from structurally related aminopyrimidine compounds.[1][2][3] Researchers should use this information as a starting point for developing specific protocols for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used to evaluate the stability of a compound like this compound?

A1: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule.[1][2] Typical conditions involve exposing the compound to acid, base, oxidative, thermal, and photolytic stress to accelerate degradation.[3] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are stability-indicating without generating secondary degradation products that might not be relevant under normal storage conditions.[2]

Q2: I am not seeing any degradation of this compound under my initial stress conditions. What should I do?

A2: If you do not observe any degradation, the stress conditions may not be stringent enough. You can consider increasing the concentration of the stressor (e.g., acid, base, or oxidizing agent), extending the exposure time, or elevating the temperature. For photostability, ensure the light source provides a sufficient overall illumination and near ultraviolet energy as per ICH Q1B guidelines.[4] It is also crucial to verify the suitability of your analytical method to detect potential degradants.

Q3: My analytical method is not separating the parent peak of this compound from the degradation products. How can I resolve this?

A3: A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from its degradation products.[5] If you are experiencing co-elution in your HPLC method, you may need to optimize your chromatographic conditions. Consider adjusting the mobile phase composition (e.g., pH, organic modifier ratio), changing the column chemistry (e.g., C18, C8, phenyl-hexyl), or modifying the gradient profile.[1] Utilizing a photodiode array (PDA) detector can also help in assessing peak purity.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure of this compound, several degradation pathways can be hypothesized. The amino group and the pyrimidine (B1678525) ring are the most likely sites for degradation. Potential reactions include hydrolysis of the amino group to a hydroxyl group, oxidation of the pyrimidine ring or the methyl group, and photolytic cleavage or rearrangement. For instance, studies on other pyrimidines have shown that oxidation can lead to the formation of N-oxides or ring-opened products.[6][7]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
No Degradation Observed Insufficient stress applied.- Increase the concentration of the stressor (e.g., 0.1M to 1M HCl or NaOH).- Elevate the temperature (e.g., from 40°C to 60°C or 80°C).- Extend the duration of the study.- For photostability, ensure compliance with ICH Q1B light exposure guidelines.[4]
Analytical method not sensitive to degradants.- Review and re-validate your analytical method.- Use a universal detector like a mass spectrometer (MS) to look for potential degradants.
Excessive Degradation (>20%) Stress conditions are too harsh.- Reduce the concentration of the stressor.- Lower the temperature.- Decrease the exposure time.- The goal is to achieve partial degradation to understand the primary degradation pathway.[2]
Poor Peak Shape or Resolution in HPLC Inappropriate mobile phase pH.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound and its degradants.
Column overload.- Reduce the injection volume or the concentration of the sample.
Incompatible column chemistry.- Experiment with different stationary phases (e.g., C18, phenyl, cyano).
Inconsistent or Irreproducible Results Variation in experimental conditions.- Ensure precise control of temperature, concentration of reagents, and light exposure.- Use a calibrated oven and light source.
Sample preparation inconsistency.- Standardize the sample preparation procedure, including solvent and sonication/vortexing time.
Identification of Unknown Degradation Products Lack of reference standards.- Utilize LC-MS/MS to obtain the mass of the degradant and its fragmentation pattern.- Isolate the impurity using preparative HPLC and characterize it using NMR spectroscopy.

Data Presentation

Table 1: General Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation
Acid Hydrolysis 0.1 M - 1 M HCl60°C - 80°C2 - 24 hoursHydrolysis of the amino group.
Alkaline Hydrolysis 0.1 M - 1 M NaOH60°C - 80°C2 - 24 hoursHydrolysis of the amino group, potential ring opening.[8][9]
Oxidation 3% - 30% H₂O₂Room Temp - 60°C2 - 24 hoursN-oxidation, hydroxylation of the ring or methyl group.[6][10]
Thermal Degradation Solid state or solution80°C - 105°C24 - 72 hoursDecomposition, polymerization.[11]
Photodegradation Solid state and solutionAmbientAs per ICH Q1B (1.2 million lux hours and 200 watt hours/m²)[4]Photorearrangement, photodimerization, or photo-oxidation.[12]

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these protocols based on their specific analytical methods and instrumentation.

Acid Hydrolysis
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Transfer an aliquot of the stock solution into a flask and add an equal volume of 1 M HCl.

  • Reflux the solution at 60°C for 8 hours.

  • At specified time points (e.g., 0, 2, 4, 8 hours), withdraw a sample, neutralize it with an appropriate amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Alkaline Hydrolysis
  • Prepare a stock solution of this compound as described for acid hydrolysis.

  • Transfer an aliquot of the stock solution into a flask and add an equal volume of 1 M NaOH.

  • Reflux the solution at 60°C for 8 hours.

  • At specified time points, withdraw a sample, neutralize it with 1 M HCl, and dilute with the mobile phase for analysis.

  • Analyze the samples by HPLC.

Oxidative Degradation
  • Prepare a stock solution of this compound.

  • Transfer an aliquot into a flask and add an equal volume of 30% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw a sample and dilute with the mobile phase for analysis.

  • Analyze the samples by HPLC.

Thermal Degradation
  • Place a known amount of solid this compound in a petri dish and expose it to a dry heat of 105°C in an oven for 24 hours.

  • Prepare a solution of the compound at 1 mg/mL and expose it to 80°C.

  • At the end of the exposure, dissolve a portion of the solid sample in a suitable solvent and dilute both the solid and solution samples for HPLC analysis.

Photolytic Degradation
  • Expose a solid sample and a solution of this compound (in a photostable, transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[4]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions to act as a dark control.

  • After the exposure, prepare the samples for HPLC analysis.

Visualizations

The following diagrams illustrate a general workflow for forced degradation studies and a hypothetical degradation pathway for this compound.

G cluster_0 Preparation cluster_2 Analysis API This compound Stock Prepare Stock Solution (1 mg/mL) API->Stock Acid Acid Hydrolysis (1M HCl, 60°C) Base Alkaline Hydrolysis (1M NaOH, 60°C) Oxidative Oxidative Stress (30% H2O2, RT) Thermal Thermal Stress (105°C Solid, 80°C Solution) Photo Photolytic Stress (ICH Q1B) Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralization/ Dilution Sampling->Neutralize HPLC HPLC-PDA/MS Analysis Neutralize->HPLC Characterize Characterization of Degradants (LC-MS/MS, NMR) HPLC->Characterize

Caption: Experimental workflow for forced degradation studies.

G cluster_pathways Hypothetical Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (UV/Vis) AMP This compound HMP 2-Hydroxy-4-methylpyrimidine AMP->HMP NH2 -> OH N_Oxide This compound N-Oxide AMP->N_Oxide Ring N-Oxidation Hydroxymethyl 2-Amino-4-(hydroxymethyl)pyrimidine AMP->Hydroxymethyl Methyl Group Oxidation Rearrangement Rearranged Isomers AMP->Rearrangement Dimer Dimers AMP->Dimer

Caption: Hypothetical degradation pathways of this compound.

References

Validation & Comparative

2-Amino-4-methylpyrimidine: A Comparative Guide to its Validation as a Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Amino-4-methylpyrimidine's performance as a nitric oxide synthase (NOS) inhibitor against other well-established alternatives. The information presented is supported by experimental data to aid in the evaluation of its potential in research and drug development.

Introduction to Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological processes, including neurotransmission, vasodilation, and the immune response. It is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). While nNOS and eNOS are constitutively expressed and responsible for basal NO production, iNOS is induced by inflammatory stimuli and can produce large amounts of NO for prolonged periods. Dysregulation of NO production, particularly excessive production by iNOS, is implicated in various pathological conditions, making NOS inhibitors a significant area of therapeutic research.

This compound has emerged as a potent inhibitor of NOS, with a notable selectivity for the inducible isoform (iNOS). This guide will delve into the quantitative data supporting its efficacy and compare it with other commonly used NOS inhibitors.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of a compound against a specific NOS isoform is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the in vitro inhibitory activities of this compound and other key NOS inhibitors against the three main NOS isoforms.

InhibitorMurine iNOS (IC50)Human iNOS (IC50)Human nNOS (IC50)Human eNOS (IC50)References
This compound 6 nM40 nM100 nM100 nM[1]
L-NMMA (NG-monomethyl-L-arginine)3 µM7 µM3 µM5 µM[1]
L-NIL (L-N6-(1-iminoethyl)lysine)3.3 µM-92 µM (rat)-[2][3]
Aminoguanidine (B1677879)~2.1 µM (mouse)---[4]
1400WKd ≤ 7 nM-Ki = 2 µMKi = 50 µM[5][6]

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the source of the enzyme and the substrate concentration. The data presented here is for comparative purposes and is derived from the cited literature.

Experimental Protocols

Accurate validation of NOS inhibitors relies on robust and well-defined experimental protocols. The following are detailed methodologies for two common assays used to determine NOS inhibition.

In Vitro Nitric Oxide Synthase Inhibition Assay (Griess Assay)

This assay measures the production of nitrite (B80452), a stable and quantifiable breakdown product of NO.

Materials:

  • Purified NOS enzyme (e.g., from mouse RAW 264.7 cells or recombinant human NOS isoforms)

  • L-arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) (cofactor)

  • Calmodulin (for nNOS and eNOS)

  • Ca2+ (for nNOS and eNOS)

  • Inhibitor stock solution (e.g., this compound dissolved in a suitable solvent)

  • Griess Reagent:

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube on ice, prepare a reaction mixture containing the NOS enzyme, L-arginine, NADPH, BH4, and, if required, calmodulin and Ca2+.

  • Inhibitor incubation: Add varying concentrations of the inhibitor (e.g., this compound) to the wells of a 96-well plate. Include a control group with no inhibitor.

  • Initiate the reaction: Add the reaction mixture to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction: Stop the reaction by adding a suitable stop buffer or by heat inactivation.

  • Nitrite measurement:

    • Add Solution A of the Griess Reagent to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Solution B of the Griess Reagent to each well and incubate for another 5-10 minutes at room temperature.

  • Read absorbance: Measure the absorbance at 540 nm using a microplate reader.

  • Data analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite produced in each sample from the standard curve.

    • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Citrulline Assay for NOS Activity

This assay measures the co-product of NO synthesis, L-citrulline. It is often a more direct measure of enzyme activity.

Materials:

  • Purified NOS enzyme

  • [³H]-L-arginine (radiolabeled substrate)

  • Unlabeled L-arginine

  • NADPH

  • BH4

  • Calmodulin and Ca2+ (for nNOS and eNOS)

  • Inhibitor stock solution

  • Dowex AG 50WX-8 resin (Na+ form)

  • Scintillation fluid and counter

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube on ice, prepare a reaction mixture containing the NOS enzyme, a known amount of [³H]-L-arginine mixed with unlabeled L-arginine, NADPH, BH4, and, if required, calmodulin and Ca2+.

  • Inhibitor incubation: Add varying concentrations of the inhibitor to the reaction tubes. Include a control group with no inhibitor.

  • Initiate and incubate: Initiate the reaction by adding the enzyme and incubate at 37°C for a specific time.

  • Stop the reaction: Stop the reaction by adding a stop buffer containing EDTA to chelate Ca2+.

  • Separate L-citrulline:

    • Prepare small columns with Dowex AG 50WX-8 resin. This resin binds unreacted [³H]-L-arginine.

    • Apply the reaction mixture to the columns.

    • Elute the [³H]-L-citrulline, which does not bind to the resin, with a suitable buffer.

  • Quantify radioactivity:

    • Collect the eluate in scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data analysis:

    • The amount of radioactivity in the eluate is proportional to the amount of [³H]-L-citrulline produced and thus to the NOS activity.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Visualizing Key Pathways and Workflows

To better understand the context of NOS inhibition and the process of inhibitor validation, the following diagrams have been generated using Graphviz.

NitricOxideSignalingPathway cluster_NOS Nitric Oxide Synthase (NOS) cluster_signaling Downstream Signaling L_Arginine L-Arginine NOS NOS Enzyme (nNOS, eNOS, iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline co-product NO Nitric Oxide (NO) NOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Inhibitor This compound (NOS Inhibitor) Inhibitor->NOS inhibits

Caption: Nitric Oxide Signaling Pathway and Point of Inhibition.

InhibitorValidationWorkflow start Start: Identify Potential NOS Inhibitor in_vitro In Vitro Enzyme Assays (e.g., Griess, Citrulline) start->in_vitro determine_ic50 Determine IC50 values for nNOS, eNOS, iNOS in_vitro->determine_ic50 selectivity Assess Isoform Selectivity determine_ic50->selectivity cell_based Cell-Based Assays (e.g., in Macrophages) selectivity->cell_based Promising Candidate in_vivo In Vivo Animal Models (e.g., LPS-induced inflammation) cell_based->in_vivo pharmacokinetics Pharmacokinetics & Toxicology Studies in_vivo->pharmacokinetics end Validated NOS Inhibitor pharmacokinetics->end

Caption: Experimental Workflow for Validating a NOS Inhibitor.

InhibitorComparison cluster_non_selective Non-Selective cluster_selective iNOS-Selective NOS_Inhibitors Nitric Oxide Synthase Inhibitors L-NAME L-NAME NOS_Inhibitors->L-NAME L-NMMA L-NMMA NOS_Inhibitors->L-NMMA This compound This compound NOS_Inhibitors->this compound Aminoguanidine Aminoguanidine NOS_Inhibitors->Aminoguanidine L-NIL L-NIL NOS_Inhibitors->L-NIL 1400W 1400W NOS_Inhibitors->1400W

Caption: Logical Relationship of this compound to other NOS Inhibitors.

Conclusion

The available data strongly supports the validation of this compound as a potent nitric oxide synthase inhibitor. Its notable feature is its selectivity for the inducible NOS isoform (iNOS) over the constitutive isoforms (nNOS and eNOS), particularly in murine models.[1] This selectivity is a desirable characteristic for therapeutic applications where the aim is to mitigate the pathological effects of excessive NO production during inflammation without disrupting the essential physiological functions of constitutively produced NO.

Compared to non-selective inhibitors like L-NAME and L-NMMA, this compound offers a more targeted approach. Its potency against murine iNOS is in the nanomolar range, surpassing that of other iNOS-selective inhibitors like aminoguanidine and L-NIL in some reported studies.[1] The highly potent and selective iNOS inhibitor, 1400W, serves as an important benchmark in this class.

For researchers and drug development professionals, this compound represents a valuable tool for investigating the role of iNOS in various disease models. Its demonstrated in vitro and in vivo activity makes it a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols provided in this guide offer a foundation for the rigorous evaluation of this and other potential NOS inhibitors.

References

A Comparative Guide to the Efficacy of 2-Amino-4-methylpyrimidine-Based Compounds Versus Other Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is dominated by heterocyclic scaffolds capable of competing with ATP for the kinase binding pocket. Among these, the 2-amino-4-methylpyrimidine core has emerged as a privileged structure, forming the basis of numerous potent and selective kinase inhibitors. This guide provides an objective comparison of the efficacy of this compound-based compounds against other prominent heterocyclic inhibitors, including those based on quinazoline, pyrazole, and thiazole (B1198619) scaffolds. The comparative analysis is supported by experimental data from various studies targeting key kinases implicated in oncology and other diseases.

Data Presentation: Comparative Efficacy of Heterocyclic Kinase Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds from each heterocyclic class against various kinase targets. Lower IC50 values indicate greater potency. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in assay conditions.

Table 1: Head-to-Head Comparison of Pyrimidine vs. Quinazoline-Based EGFR Inhibitors

This table provides a direct comparison of the pyrimidine-based inhibitor Osimertinib against the quinazoline-based inhibitor Erlotinib, targeting the Epidermal Growth Factor Receptor (EGFR).[1]

ParameterOsimertinib (Pyrimidine-based)Erlotinib (Quinazoline-based)
Biochemical IC50 (EGFR WT) ~15 nM~2 nM
Biochemical IC50 (EGFR L858R) ~1 nM~2 nM
Biochemical IC50 (EGFR T790M) ~1 nM~200 nM
Cellular IC50 (PC-9, EGFR del19) ~10 nM~5 nM
Cellular IC50 (H1975, L858R/T790M) ~15 nM>5000 nM

Data compiled from multiple sources. IC50 values are indicative and can vary based on assay conditions.[1]

Table 2: Efficacy of 2-Aminopyrimidine-Based Kinase Inhibitors

This table showcases the potency of various 2-aminopyrimidine-based compounds against different kinase targets.

CompoundTarget KinaseIC50 (nM)Reference
Compound 17 CDK20.29[2]
Compound 8e CDK988.4[3]
Alisertib (MLN8237)Aurora A1.2[4]
Barasertib (AZD1152)Aurora B0.37[4]
Compound 3r PLK417.4[5]
Compound 8h PLK46.7[5]
2-hydroxy-5-[4-(4-methoxyphehyl)-6-oxo-1,6-dihydropyrimidin-2-ylamino] benzoic acidCK21100[6]
Table 3: Efficacy of Other Heterocyclic Kinase Inhibitors

This table presents the efficacy of selected quinazoline, pyrazole, and thiazole-based inhibitors.

Heterocyclic ClassCompoundTarget KinaseIC50 (nM)Reference
Quinazoline Compound 9b VEGFR-219.32[7]
LapatinibHER2-
GefitinibEGFR-
Pyrazole RuxolitinibJAK1/JAK2~3[3]
AfuresertibAkt1Ki = 0.08[8]
Compound 17 Chk217.9[8]
Thiazole Compound 40 B-RAFV600E23.1[9]
Compound 42 GSK-3β0.29[9]
Compound 1g CK21900[10]
Compound 1g GSK3β670[10]

Experimental Protocols

The determination of kinase inhibitor potency (IC50) is typically performed using in vitro kinase assays. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), ADP-Glo, and Z'-LYTE assays. Below are detailed methodologies for these key experiments.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay measures the phosphorylation of a substrate by a kinase.

Principle: HTRF technology is based on the principle of time-resolved fluorescence resonance energy transfer (TR-FRET) between a donor (Europium cryptate) and an acceptor (XL665). In a kinase assay, a biotinylated substrate and a Europium-labeled anti-phospho-specific antibody are used. Upon phosphorylation of the substrate by the kinase, the binding of the antibody brings the Europium donor and the Streptavidin-XL665 (SA-XL665) acceptor into close proximity, resulting in a FRET signal.

Protocol Outline: [11][12][13]

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Kinase Reaction:

    • In a microplate, add the test compound, the kinase enzyme, and the biotinylated substrate in an enzymatic buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 10-30 minutes).

  • Detection:

    • Stop the kinase reaction by adding a detection buffer containing EDTA, a Europium-labeled anti-phospho-antibody, and SA-XL665.

    • Incubate for 60 minutes at room temperature to allow for the formation of the detection complex.

  • Signal Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

    • The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Plot the HTRF ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration.[14][15][16]

Protocol Outline: [14][15][16][17][18]

  • Kinase Reaction: Perform the kinase reaction in a microplate containing the kinase, substrate, ATP, and the test inhibitor.

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Correlate the luminescence signal to the amount of ADP produced. Plot the amount of ADP produced against the inhibitor concentration to calculate the IC50 value.

Z'-LYTE™ Kinase Assay

This assay is a fluorescence-based, coupled-enzyme format that measures kinase activity based on the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.

Principle: A FRET-peptide substrate is used, which has a donor (Coumarin) and an acceptor (Fluorescein) fluorophore at its ends. The kinase phosphorylates the peptide. A site-specific protease is then added, which only cleaves the non-phosphorylated peptides, disrupting the FRET. Thus, a high FRET signal corresponds to high kinase activity (phosphorylated, uncleaved peptide), while a low FRET signal indicates low kinase activity (non-phosphorylated, cleaved peptide).[9][19]

Protocol Outline: [9][19][20]

  • Kinase Reaction: In a microplate, incubate the kinase, the Z'-LYTE™ FRET-peptide substrate, ATP, and the test inhibitor.

  • Development Reaction: Add the Development Reagent (a site-specific protease) to the reaction mixture.

  • Signal Measurement: Measure the fluorescence emission of both the donor (Coumarin) and the acceptor (Fluorescein).

  • Data Analysis: Calculate the emission ratio (Coumarin/Fluorescein). A high ratio indicates kinase inhibition. Plot the emission ratio against the inhibitor concentration to determine the IC50 value.

Mandatory Visualization

Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer, making it a key target for many kinase inhibitors, including those with a this compound scaffold.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-aminopyrimidine (B69317) compounds.

Experimental Workflow: Kinase Inhibitor Profiling

The following diagram illustrates a typical workflow for the screening and profiling of kinase inhibitors, from initial high-throughput screening to lead optimization.

Kinase_Inhibitor_Workflow CompoundLibrary Compound Library HTS High-Throughput Screening (HTS) CompoundLibrary->HTS HitIdentification Hit Identification HTS->HitIdentification DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse SelectivityProfiling Kinase Selectivity Profiling DoseResponse->SelectivityProfiling LeadCompounds Lead Compounds SelectivityProfiling->LeadCompounds SAR Structure-Activity Relationship (SAR) LeadCompounds->SAR LeadOptimization Lead Optimization SAR->LeadOptimization Candidate Preclinical Candidate LeadOptimization->Candidate

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

References

Validating the Mechanism of Action of Kinase Inhibitors: A Comparative Guide Featuring Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Dasatinib, a multi-targeted kinase inhibitor, with other relevant compounds, offering insights into its mechanism of action through various biological assays. The content is intended for researchers, scientists, and drug development professionals.

Introduction to Dasatinib's Mechanism of Action

Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases. Its primary targets include the Abelson murine leukemia viral oncogene homolog 1 (ABL) and the Breakpoint Cluster Region protein (BCR-ABL), which is the hallmark of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL). Dasatinib binds to the active conformation of the ABL kinase domain, thereby inhibiting its activity. In addition to BCR-ABL, Dasatinib also effectively inhibits other kinase families, including the SRC family kinases (SRC, LCK, YES, FYN), c-KIT, ephrin A2 receptor (EPHA2), and the platelet-derived growth factor receptor β (PDGFRβ). This multi-targeted nature contributes to its clinical efficacy and also to its side-effect profile.

The validation of Dasatinib's mechanism of action involves a series of in vitro and cell-based assays designed to confirm its kinase inhibitory activity, its effect on downstream signaling pathways, and its cellular consequences.

Comparative Analysis of Kinase Inhibitors

The following table summarizes the quantitative data from various biological assays, comparing the performance of Dasatinib with other well-known kinase inhibitors, Imatinib and Bosutinib.

Parameter Dasatinib Imatinib Bosutinib Assay Type Reference
BCR-ABL IC50 <1 nM25-75 nM1.2 nMKinase Assay
SRC IC50 0.5 nM>10 µM1.2 nMKinase Assay
c-KIT IC50 79 nM140 nM43 nMKinase Assay
PDGFRβ IC50 28 nM390 nM100 nMKinase Assay
K562 Cell Proliferation GI50 3 nM360 nM150 nMCell-Based Assay
Ba/F3 p210 Cell Proliferation IC50 0.6-1.6 nM290-670 nM40-60 nMCell-Based Assay

IC50: Half maximal inhibitory concentration. GI50: Half maximal growth inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of the inhibitor to the kinase of interest.

  • Reagents: LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ conjugated tracer, kinase, and test compound (e.g., Dasatinib).

  • Procedure:

    • Prepare a solution containing the kinase and the Eu-labeled antibody.

    • Add the test compound at various concentrations.

    • Add the Alexa Fluor™ tracer.

    • Incubate at room temperature for 1 hour.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis: The FRET signal is inversely proportional to the amount of inhibitor bound to the kinase. IC50 values are calculated from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents: Cell line (e.g., K562), complete culture medium, test compound, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. GI50 values are determined from the dose-response curve.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 PDGFR PDGFR ERK ERK PDGFR->ERK SRC SRC AKT AKT SRC->AKT Dasatinib Dasatinib Dasatinib->BCR_ABL inhibition Dasatinib->SRC inhibition p_STAT5 p-STAT5 STAT5->p_STAT5 phosphorylation Proliferation Cell Proliferation & Survival p_STAT5->Proliferation p_AKT p-AKT AKT->p_AKT phosphorylation p_AKT->Proliferation p_ERK p-ERK ERK->p_ERK phosphorylation p_ERK->Proliferation

Caption: Dasatinib signaling pathway inhibition.

G start Start plate_cells Plate Cells (e.g., K562) start->plate_cells add_compound Add Dasatinib (serial dilution) plate_cells->add_compound incubate Incubate (72 hours) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate GI50 read_plate->analyze

Caption: Workflow for a cell proliferation assay.

G cluster_dasatinib Dasatinib cluster_imatinib Imatinib cluster_bosutinib Bosutinib D_BCR_ABL Potent BCR-ABL Inhibition (<1 nM) I_BCR_ABL Less Potent BCR-ABL Inhibition (25-75 nM) B_BCR_ABL Potent BCR-ABL Inhibition (1.2 nM) D_SRC Potent SRC Inhibition (0.5 nM) I_SRC Weak SRC Inhibition (>10 µM) B_SRC Potent SRC Inhibition (1.2 nM) D_Imatinib_Res Active against many Imatinib-resistant mutations I_Res Resistance due to kinase domain mutations D_T315I Inactive against T315I mutation B_T315I Inactive against T315I mutation B_cKIT_PDGFR Weak c-KIT/PDGFR Inhibition

Comparative study of the coordination properties of 2-Amino-4-methylpyrimidine with other ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of 2-Amino-4-methylpyrimidine with Other Biologically Relevant Ligands.

This guide provides a comprehensive comparative study of the coordination properties of this compound (2-A-4-MP) against other structurally similar and biologically relevant ligands, namely 2-aminopyrimidine (B69317) (2-AP) and 2-aminopyridine (B139424) (2-APy). The objective is to offer a detailed analysis of their coordination behavior with transition metal ions, supported by experimental data, to aid in the rational design of novel therapeutic agents and functional materials.

Executive Summary

This compound is a versatile ligand in coordination chemistry, demonstrating a rich coordination behavior with various metal ions. Its properties are often compared with other aminopyrimidine and aminopyridine derivatives to understand the subtle electronic and steric effects that govern the stability and structure of the resulting metal complexes. This guide highlights these differences through a compilation of structural, thermodynamic, and spectroscopic data, and discusses the implications for their biological activity, particularly in the context of nitric oxide synthase inhibition.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data for this compound and its selected comparative ligands. It is important to note that the data has been compiled from various sources, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Comparison of Structural Properties of Copper(II) Complexes

LigandComplexMetal Center GeometryKey Bond Lengths (Å)Reference
This compound[Cu(malonate)₂(2-A-4-MP)₂]Distorted OctahedralCu-O: 1.923-1.966 (equatorial), 2.493 (axial)[1]
2-Aminopyrimidine[Cu(malonate)₂(2-AP)]Distorted Square PyramidalCu-O (basal plane)[1]

Data derived from a comparative study of Cu(II)-malonate complexes.[1]

Table 2: Comparative Magnetic Moments of Cobalt(II) Complexes

LigandComplexMagnetic Moment (μ_eff, B.M.)Inferred GeometryReference
2-Amino-4-methylpyridine[Co(2-A-4-MP)₂Cl₂]4.58 - 5.29High-spin Tetrahedral
2-Amino-3-methylpyridine[Co(2-A-3-MP)₂Cl₂]4.58 - 5.29High-spin Tetrahedral
2-Amino-5-chloropyridine[Co(2-A-5-CP)₂Cl₂]4.58 - 5.29High-spin Tetrahedral

This data suggests that the coordination environment of Co(II) is similar for these substituted aminopyridine ligands.

Table 3: Stability Constants (log β) of Metal Complexes

LigandMetal Ionlog β₁log β₂MethodReference
Pyrimidine (B1678525) Derivatives (general)VariesVariesVariesPotentiometric Titration
2-Aminopyridine DerivativesVariesVariesVariesPotentiometric Titration

Directly comparable stability constant data for this compound and the selected ligands under identical conditions is limited in the reviewed literature. The provided references describe the methodology for such determinations.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key experimental protocols used in the characterization of the coordination properties of these ligands.

Synthesis of Metal Complexes

General Procedure for the Synthesis of Cobalt(II) Complexes with Substituted Aminopyridines:

A solution of the respective aminopyridine ligand (2-Amino-4-methylpyridine, 2-amino-3-methylpyridine, or 2-amino-5-chloropyridine) in a suitable solvent (e.g., ethanol) is added dropwise to a solution of cobalt(II) chloride or acetate (B1210297) in the same solvent. The reaction mixture is stirred at room temperature for a specified period, during which the complex precipitates. The solid product is then filtered, washed with the solvent, and dried in a desiccator.

X-ray Crystallography

Single crystal X-ray diffraction is employed to determine the precise three-dimensional structure of the metal complexes. A suitable single crystal is mounted on a diffractometer, and diffraction data is collected at a specific temperature (e.g., 100 K). The structure is solved and refined using appropriate software packages to yield information on bond lengths, bond angles, and overall molecular geometry.

Potentiometric Titration for Stability Constant Determination

This technique is used to determine the stability constants of metal complexes in solution. The method involves the titration of a solution containing the metal ion and the ligand with a standard solution of a strong base (e.g., NaOH) at a constant temperature and ionic strength. The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The titration data is then analyzed using computer programs to calculate the stepwise and overall stability constants (β) of the formed complexes.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). In a typical experiment, a solution of the ligand is titrated into a solution of the metal ion in the sample cell of the calorimeter. The heat released or absorbed during the binding event is measured, and the data is fitted to a suitable binding model to extract the thermodynamic parameters. From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated.

Mandatory Visualization

Nitric Oxide Synthase (NOS) Signaling Pathway Inhibition by this compound

This compound has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS). The following diagram illustrates the canonical nitric oxide signaling pathway and the point of inhibition by this compound.

NOS_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade iNOS Gene Transcription iNOS Gene Transcription Signaling Cascade->iNOS Gene Transcription iNOS Protein iNOS Protein iNOS Gene Transcription->iNOS Protein Translation Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein->Nitric Oxide (NO) Catalysis L-Arginine L-Arginine L-Arginine->iNOS Protein Downstream Effects Downstream Effects Nitric Oxide (NO)->Downstream Effects 2-A-4-MP 2-Amino-4- methylpyrimidine 2-A-4-MP->iNOS Protein Inhibition

Caption: Inhibition of the iNOS pathway by this compound.

Experimental Workflow for Comparative Coordination Study

The logical flow of a comparative study on the coordination properties of ligands is depicted below.

Experimental_Workflow Ligand_Selection Ligand Selection (2-A-4-MP, 2-AP, 2-APy) Synthesis Synthesis of Metal Complexes Ligand_Selection->Synthesis Characterization Structural & Spectroscopic Characterization Synthesis->Characterization X-ray, IR, UV-Vis Thermodynamic_Studies Thermodynamic Studies Synthesis->Thermodynamic_Studies Potentiometry, ITC Data_Analysis Comparative Data Analysis Characterization->Data_Analysis Thermodynamic_Studies->Data_Analysis Conclusion Conclusion & SAR Data_Analysis->Conclusion

Caption: Workflow for a comparative coordination chemistry study.

Conclusion

This guide provides a foundational comparison of the coordination properties of this compound with 2-aminopyrimidine and 2-aminopyridine. The available data indicates that subtle changes in the ligand structure, such as the presence and position of a methyl group or the nature of the heterocyclic ring, can significantly influence the resulting metal complex's geometry and properties. While a comprehensive and directly comparable dataset for thermodynamic parameters remains an area for future research, the methodologies outlined here provide a clear path for such investigations. The established role of this compound as an iNOS inhibitor underscores the importance of understanding its coordination chemistry for the development of new therapeutic agents. Researchers are encouraged to utilize the presented information and protocols to further explore the rich and complex field of pyrimidine and pyridine-based metal complexes.

References

In Vivo Validation of 2-Amino-4-methylpyrimidine Derivatives in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of 2-Amino-4-methylpyrimidine derivatives, with a focus on their activity as inhibitors of inducible nitric oxide synthase (iNOS). The data presented is compiled from preclinical studies in animal models, offering valuable insights for researchers in drug discovery and development.

Performance Comparison of this compound Derivatives

The following table summarizes the in vivo and in vitro efficacy of selected this compound derivatives as iNOS inhibitors. Direct comparative in vivo studies for other therapeutic applications such as anticancer activity are limited in the currently available literature.

Derivative NameAnimal ModelEfficacy EndpointIn Vivo PotencyIn Vitro Potency (IC50)SelectivityReference
2-Amino-4-methylpyridine (B118599) RatInhibition of LPS-induced plasma nitrate (B79036) increaseID50 = 0.009 mg/kg/min (i.v.), 0.3 mg/kg (s.c.), 20.8 mg/kg (p.o.)6 nM (murine NOS II), 40 nM (human NOS II)6.9-fold for NOS II over NOS III[1]
RatIncrease in mean arterial pressureED50 = 0.060 mg/kg/min (i.v.)[1]
6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([¹⁸F]9) Mouse (LPS-induced iNOS activation)Tracer uptake in lungs (PET imaging)Higher uptake in LPS-treated mice compared to controlComparable to compound 2 (IC50 = 193 nM for iNOS)Less potent and selective than compound 18[2][3]
6-(3-Fluoropropyl)-4-methylpyridin-2-amine (18) --Not reportedMost potent for iNOS in the series~30-fold vs eNOS, ~10-fold vs nNOS[2]
6-(4-Fluorobutyl)-4-methylpyridin-2-amine (20) --Not reportedLess potent and selective than compound 18[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Inhibition of LPS-Induced Nitric Oxide Production in Rats[1]
  • Animal Model: Conscious, unrestrained male rats.

  • Induction of iNOS: Lipopolysaccharide (LPS) is administered via intraperitoneal (i.p.) injection to induce the expression of inducible nitric oxide synthase (iNOS), leading to an increase in plasma nitrate levels.

  • Compound Administration: 2-Amino-4-methylpyridine is administered intravenously (i.v.), subcutaneously (s.c.), or orally (p.o.).

  • Sample Collection and Analysis: Blood samples are collected to measure plasma nitrate concentrations, which serve as an indicator of NO production.

  • Efficacy Evaluation: The dose of the compound that causes a 50% inhibition of the LPS-induced increase in plasma nitrate (ID50) is determined.

Assessment of Cardiovascular Effects in Rats[1]
  • Animal Model: Conscious, unrestrained male rats.

  • Measurement: Mean arterial pressure is monitored.

  • Compound Administration: 2-Amino-4-methylpyridine is infused intravenously (i.v.).

  • Efficacy Evaluation: The dose that produces a 50% increase in mean arterial pressure (ED50) is calculated to assess the compound's effect on the cardiovascular system, which is related to the inhibition of endothelial NOS (eNOS or NOS III).

In Vivo PET Imaging in a Mouse Model of Lung Inflammation[2][3]
  • Animal Model: Male C57BL/6 mice.

  • Induction of iNOS: Lipopolysaccharide (LPS) is administered to induce iNOS expression in the lungs.

  • Radiotracer Administration: The radiolabeled this compound derivative, [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([¹⁸F]9), is injected intravenously.

  • Imaging: Micro-Positron Emission Tomography (microPET) is used to visualize the biodistribution of the radiotracer.

  • Efficacy Evaluation: The uptake of the radiotracer in the lungs of LPS-treated mice is compared to that in control mice. A higher uptake in the inflamed lungs indicates specific binding to iNOS. Blocking studies are also performed by co-administering a known iNOS inhibitor to confirm the specificity of the tracer.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for the this compound derivatives detailed in the comparative table is the inhibition of the inducible nitric oxide synthase (iNOS) signaling pathway.

iNOS_Inhibition_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein (Inducible Nitric Oxide Synthase) iNOS_Gene->iNOS_Protein Translates to NO Nitric Oxide (NO) iNOS_Protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Protein Inflammation Inflammation NO->Inflammation Derivative This compound Derivative Derivative->iNOS_Protein Inhibits

Caption: Inhibition of the iNOS signaling pathway by this compound derivatives.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Rat, Mouse) start->animal_model induce_inflammation Induce iNOS Expression (e.g., LPS Administration) animal_model->induce_inflammation administer_compound Administer this compound Derivative induce_inflammation->administer_compound control_group Administer Vehicle (Control Group) induce_inflammation->control_group collect_samples Collect Biological Samples (e.g., Blood, Tissue) administer_compound->collect_samples control_group->collect_samples measure_endpoint Measure Efficacy Endpoint (e.g., Plasma Nitrate, PET Imaging) collect_samples->measure_endpoint analyze_data Analyze Data and Compare (e.g., ID50, Tracer Uptake) measure_endpoint->analyze_data end End analyze_data->end

Caption: General experimental workflow for in vivo validation.

References

Navigating Kinase Inhibition: A Comparative Guide to the Cross-Reactivity and Selectivity of 2-Amino-4-methylpyrimidine Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount. The 2-aminopyrimidine (B69317) scaffold is a cornerstone in the design of numerous kinase inhibitors, prized for its ability to mimic the adenine (B156593) ring of ATP. However, this mimicry can also lead to off-target effects. This guide provides a comparative analysis of the selectivity and cross-reactivity of inhibitors based on the 2-amino-4-methylpyrimidine core, offering insights supported by experimental data and detailed methodologies.

While comprehensive, publicly available kinome-wide screening data for a broad range of investigational this compound based inhibitors is limited, we can draw valuable comparisons from structurally related and well-characterized compounds. This guide will focus on two key areas:

  • 2-Amino-4-methylpyrido[2,3-d]pyrimidine derivatives as a specific example of this class, known to target the PI3K/mTOR signaling pathway.

  • A comparative analysis with established, multi-targeted, pyrimidine-containing kinase inhibitors—Dasatinib, Bosutinib (B1684425), and Ponatinib —to illustrate the spectrum of selectivity profiles.

Comparative Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential for toxicity. The following tables summarize the in vitro inhibitory activities of different pyrimidine-based compounds against a panel of kinases.

2-Amino-4-methylpyrido[2,3-d]pyrimidine Derivatives as PI3K/mTOR Inhibitors

A series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways. These kinases are crucial nodes in cell signaling, regulating growth, proliferation, and survival. The data below showcases the inhibitory potency of a representative compound from this series.

Compound IDTarget KinaseIC50 (nM)
PF-04691502 PI3Kα1.9
PI3Kβ2.1
PI3Kδ1.6
PI3Kγ1.9
mTORC1/mTORC216

Data for PF-04691502, a 2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido-[2,3-d]pyrimidin-7(8H)-one.

Cross-Reactivity Profiling of Broad-Spectrum Pyrimidine-Containing Inhibitors

To provide a broader context for kinase inhibitor selectivity, the profiles of Dasatinib, Bosutinib, and Ponatinib are presented. These approved drugs, which contain aminopyrimidine or related scaffolds, are known to inhibit the BCR-ABL kinase but also interact with a wide range of other kinases, contributing to both their efficacy and adverse effect profiles.

Kinase TargetDasatinib IC50 (nM)[1][2]Bosutinib IC50 (nM)[3][4]Ponatinib IC50 (nM)
ABL1 <11.20.37
ABL1 (T315I) >1000>10002.0
SRC <11.25.4
LYN <1<10-
LCK <1--
YES1 <1--
KIT 5>100013
PDGFRA 16941.1
VEGFR2 8-1.5
FGFR1 29-2.2
EGFR >1000>1000-

IC50 values are compiled from publicly available data; assay conditions may vary.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling molecules and the methodologies used to study them is crucial for understanding inhibitor action.

PI3K/AKT/mTOR Signaling Pathway

This pathway is a critical regulator of cell growth and proliferation and is a frequent target in cancer therapy. 2-Amino-4-methylpyrido[2,3-d]pyrimidine derivatives have been shown to inhibit PI3K and mTOR, key components of this cascade.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC TSC1/2 AKT->TSC mTORC2 mTORC2 mTORC2->AKT Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation inhibition removed Inhibitor This compound Based Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

PI3K/mTOR pathway with inhibitor intervention points.
General Workflow for In Vitro Kinase Selectivity Profiling

The determination of an inhibitor's selectivity profile typically involves screening against a large panel of purified kinases. This workflow outlines the major steps in such an assay.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Test Inhibitor (Serial Dilution) Incubation Reaction Incubation (Kinase + Substrate + ATP + Inhibitor) Compound->Incubation KinasePanel Panel of Purified Kinase Enzymes KinasePanel->Incubation Reagents Substrate & ATP Reagents->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis Profile Selectivity Profile Generation Analysis->Profile

Generalized workflow for in vitro kinase profiling.

Experimental Protocols

Accurate determination of inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are protocols for common assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific purified kinase.

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture in a microplate containing the kinase of interest, a suitable peptide substrate, and reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Add the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include a DMSO-only control for 100% kinase activity.

    • Initiate the kinase reaction by adding a solution of ATP (concentration is often at or near the Km for the specific kinase).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination and Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (Western Blot)

This method assesses an inhibitor's ability to block the activity of its target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.

Objective: To determine the potency of an inhibitor in blocking a specific signaling pathway in living cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) to approximately 80% confluency.

    • Treat the cells with the test inhibitor at various concentrations for a predetermined time (e.g., 2-4 hours). Include a DMSO-only control.

    • If the pathway is activated by a specific ligand, stimulate the cells with the appropriate growth factor or cytokine for a short period before harvesting.

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein or housekeeping protein signal.

    • Determine the concentration of the inhibitor required to reduce the phosphorylation signal by 50% (IC50).

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-Amino-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-4-methylpyrimidine. Adherence to these protocols is essential for ensuring personal safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound may cause eye, skin, respiratory, and digestive tract irritation.[1] The toxicological properties of this substance have not been fully investigated.[1] Therefore, a cautious approach and the use of appropriate personal protective equipment are mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be worn over safety glasses for splash potential.To protect against potential splashes and airborne particles that can cause eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use.[2] Appropriate protective clothing or a lab coat to prevent skin exposure.[1][2]To prevent skin contact which may cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2] If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][3]To avoid inhalation of dust or aerosols that may cause respiratory irritation.[1][2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is critical when working with this compound to minimize exposure and ensure safety.

  • Preparation and Engineering Controls :

    • Ensure a calibrated and operational chemical fume hood is available.

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Designate a specific, clean area for handling the compound.

    • Assemble all necessary equipment, including spatulas, weigh boats, and containers, before starting work.

  • Donning PPE :

    • Put on a lab coat, ensuring it is fully buttoned.

    • Wear tightly fitting safety goggles.

    • Wash and dry hands thoroughly before putting on chemical-resistant gloves. For handling hazardous compounds, consider wearing two pairs of gloves.[2]

  • Compound Handling :

    • Perform all manipulations, including weighing and transferring, within the chemical fume hood to prevent the generation and spread of dust.[1]

    • If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling :

    • Decontaminate the work area with an appropriate solvent.

    • Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

    • Contaminated clothing should be removed and washed before reuse.[1]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization :

    • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]

    • Consult state and local hazardous waste regulations for complete and accurate classification.[1]

  • Collection and Storage :

    • Collect waste this compound and any contaminated materials (e.g., gloves, weigh boats) in a suitable, labeled, and tightly closed container.

    • Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

  • Disposal Procedure :

    • Arrange for disposal through a licensed professional waste disposal service.

    • Provide the disposal service with a complete and accurate characterization of the waste material.

    • Do not dispose of this material down the drain or in the regular trash.

Workflow for Handling this compound

G Workflow for Handling this compound prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Compound Handling ppe->handling Ready for handling post_handling Post-Handling & Decontamination handling->post_handling After use emergency Emergency Procedures handling->emergency In case of exposure post_handling->ppe Remove PPE disposal Waste Disposal post_handling->disposal Collect waste

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-Amino-4-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.